5H-Pyrido[4,3-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFHRSPDKWERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179147 | |
| Record name | gamma-Carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-69-9 | |
| Record name | gamma-Carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido[4,3-b]indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gamma-Carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-CARBOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89407EP2HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5H-Pyrido[4,3-b]indole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Pyrido[4,3-b]indole, also known as γ-carboline, is a tricyclic heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid, planar structure serves as a privileged scaffold for the design of compounds targeting a variety of biological targets. Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, antiviral, and neuroprotective agents.[4] This technical guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and key biological activities of the this compound nucleus.
Core Properties and Structure
The foundational characteristics of this compound are summarized below, providing essential data for its handling, characterization, and derivatization.
Structure:
The chemical structure of this compound consists of a pyridine ring fused to an indole moiety.
Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | γ-Carboline, gamma-Carboline | [2][3][6] |
| CAS Number | 244-69-9 | [1][2][5][6][7] |
| Molecular Formula | C₁₁H₈N₂ | [2][5][6][7][8] |
| Molecular Weight | 168.19 g/mol | [2][5][6][7][8] |
| Melting Point | 225 °C | [8] |
| 230-231 °C (from methanol/water) | [6][7] | |
| 233 °C | [9] | |
| Boiling Point | 391.3 ± 15.0 °C (Predicted) | [6][7] |
| Solubility | Freely soluble in methanol; slightly soluble in benzene and water. | [8] |
Experimental Protocols: Synthesis of the this compound Core
Several synthetic routes to the this compound scaffold have been reported, including the Graebe-Ullmann synthesis and the Fischer indole synthesis.[2] A contemporary and efficient method involves the intramolecular cyclization of a substituted aminopyridine derivative.
General Synthetic Procedure for this compound:
This protocol describes the synthesis of the this compound core starting from 3-(2-chlorophenyl)pyridin-4-amine.[1]
Materials:
-
3-(2-chlorophenyl)pyridin-4-amine
-
Potassium tert-butoxide
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)pyridin-4-amine (0.20 mmol), potassium tert-butoxide (1.0 mmol), and dry DMSO (5.0 ml).[1]
-
Evacuate the flask and backfill with nitrogen gas.[1]
-
Stir the reaction mixture at 130°C in an oil bath for 24 hours.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 ml).[1]
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield this compound.[1]
Key Biological Activities and Signaling Pathways
The this compound scaffold is a key component of various biologically active molecules. Two of the most extensively studied activities are the inhibition of tubulin polymerization for anticancer applications and the inhibition of monoamine oxidase for neuropharmacological effects.
Inhibition of Tubulin Polymerization
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them promising candidates for anticancer drug development.[4][10][11]
Mechanism of Action: These compounds are proposed to bind to the colchicine binding site on the β-subunit of tubulin.[1] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminate in apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Inhibition of Monoamine Oxidase (MAO)
Certain β-carboline alkaloids, a class of compounds that includes this compound, are known to be potent and reversible inhibitors of monoamine oxidase A (MAO-A).[12] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.
Mechanism of Action: this compound and its analogs act as competitive, reversible inhibitors of MAO-A. By binding to the active site of the enzyme, they prevent the breakdown of monoamine neurotransmitters, thereby enhancing neurotransmission.
Caption: Mechanism of MAO-A inhibition by this compound (Norharmane).
Inhibition of Janus Kinase 2 (JAK2)
Derivatives of 1-amino-5H-pyrido[4,3-b]indole-4-carboxamide have been identified as potent and orally active inhibitors of Janus kinase 2 (JAK2).[13] The JAK-STAT signaling pathway is crucial for mediating the cellular effects of cytokines, which are involved in cell survival, proliferation, and differentiation.[13] Hyperactivation of JAK2, often due to mutations, is implicated in myeloproliferative disorders.[13]
Mechanism of Action: These this compound derivatives act as inhibitors of JAK2, thereby blocking the downstream signaling cascade that leads to the pathological cellular proliferation seen in certain hematological malignancies.
Caption: Inhibition of the JAK2-STAT signaling pathway by a this compound derivative.
Conclusion
This compound represents a versatile and valuable scaffold in the field of medicinal chemistry. Its fundamental properties are well-characterized, and various synthetic methodologies allow for the generation of diverse libraries of derivatives. The demonstrated biological activities, particularly as inhibitors of tubulin polymerization, monoamine oxidase, and Janus kinase 2, underscore the therapeutic potential of this core structure. Further exploration and optimization of this compound-based compounds are warranted to develop novel therapeutic agents for a range of diseases.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Carboline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-Carboline | C11H8N2 | CID 130802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gamma-carboline CAS#: 244-69-9 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. gamma-Carboline [drugfuture.com]
- 9. This compound >98.0%(GC) 200mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Gamma-Carboline Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gamma-carboline scaffold, scientifically known as 5H-pyrido[4,3-b]indole, represents a pivotal heterocyclic framework in medicinal chemistry.[1] This tricyclic structure has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives, ranging from anticancer and neuroprotective to antiviral and anti-inflammatory properties.[2] This technical guide provides an in-depth exploration of the discovery and history of the gamma-carboline core, detailing key synthetic methodologies, summarizing quantitative biological data, and outlining relevant experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Discovery and History
The journey of the gamma-carboline scaffold is intrinsically linked to the broader exploration of carboline isomers. While the β-carboline ring system is more abundant in nature, the γ-carboline framework has emerged as a crucial synthetic target due to the significant pharmacological activities of its derivatives.[3]
Historically, the synthesis of the carboline core, including the gamma-isomer, has been a subject of extensive research. One of the earliest and most classical methods for constructing the carboline skeleton is the Graebe-Ullmann reaction , first reported in 1896.[4] This method typically involves the thermal or photochemical decomposition of N-pyridylbenzotriazoles to yield the corresponding carboline.[4][5] While historically significant, this method often requires harsh conditions.
Over the years, more versatile and efficient synthetic strategies have been developed. These include modifications of the Graebe-Ullmann reaction and the application of modern catalytic methods.[6] Palladium-catalyzed cross-coupling reactions, for instance, have become a cornerstone in the synthesis of functionalized γ-carbolines, offering milder reaction conditions and broader substrate scope.[1]
A notable example of a biologically active, naturally occurring γ-carboline derivative is isocryptolepine (also known as cryptosanguinolentine), isolated from the West African shrub Cryptolepis sanguinolenta.[7] The discovery and subsequent synthesis of isocryptolepine have significantly spurred interest in the therapeutic potential of the γ-carboline scaffold, particularly in the context of anticancer and antimalarial drug discovery.[7]
Quantitative Biological Data
The therapeutic potential of gamma-carboline derivatives is underscored by a growing body of quantitative biological data. The following tables summarize key findings from various studies, focusing on anticancer and neuropharmacological activities.
Table 1: Anticancer Activity of γ-Carboline Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| LP-1 | MCF7 (Breast) | ~3-5 | [8] |
| A549 (Lung) | ~3-5 | [8] | |
| SiHa (Cervix) | ~3-5 | [8] | |
| LP-13 | MCF7 (Breast) | 2.03 ± 0.89 | [8] |
| A549 (Lung) | 1.10 ± 0.36 | [8] | |
| SiHa (Cervix) | 2.17 ± 0.59 | [8] | |
| Colo-205 (Colon) | 3.44 ± 0.96 | [8] | |
| LP-14 | MCF7 (Breast) | 1.68 ± 0.87 | [8] |
| A549 (Lung) | 1.85 ± 0.92 | [8] | |
| SiHa (Cervix) | 1.72 ± 0.88 | [8] | |
| Colo-205 (Colon) | 1.95 ± 0.67 | [8] | |
| LP-15 | MCF7 (Breast) | 1.38 ± 0.81 | [8] |
| A549 (Lung) | 1.24 ± 0.58 | [8] | |
| SiHa (Cervix) | 1.27 ± 0.64 | [8] | |
| Colo-205 (Colon) | 1.53 ± 0.92 | [8] | |
| Sulfonate 11f | A549 (Lung) | 0.15 - 4.5 | [9] |
| SGC (Gastric) | 0.15 - 4.5 | [9] | |
| HCT116 (Colon) | 0.15 - 4.5 | [9] | |
| MCF-7 (Breast) | 0.15 - 4.5 | [9] | |
| K562 (Leukemia) | 0.15 - 4.5 | [9] | |
| Trp-P-1 | Topoisomerase I Inhibition | ED50: 1.48 µg/mL | [10] |
| Trp-P-2 | Topoisomerase I Inhibition | ED50: 1.55 µg/mL | [10] |
| Trp-P-1 | Topoisomerase II Inhibition | ~50 µg/mL | [10] |
| Trp-P-2 | Topoisomerase II Inhibition | ~50 µg/mL | [10] |
Table 2: Neuroreceptor Binding Affinity of γ-Carboline Derivatives (Ki Values)
| Compound/Derivative | Receptor | Ki (nM) | Reference |
| Compound 5 | Serotonin 5-HT2 | 0.82 | [11] |
| Tetrahydro-γ-carboline analogs (36a/36k) | Dopamine D3 | Improved binding affinity | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the gamma-carboline scaffold and for a key biological assay used to evaluate its anticancer activity.
Synthesis of the γ-Carboline Scaffold via the Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is a classical method for the synthesis of carbolines. The following protocol is a generalized procedure based on literature descriptions.[4][5][13]
Step 1: Synthesis of the N-pyridylbenzotriazole precursor
-
A mixture of 4-chloroquinoline (1 equivalent) and o-phenylenediamine (1.1 equivalents) is heated at 140°C under reduced pressure (20-30 mmHg) for 10-20 minutes.[13]
-
The resulting crude 4-(2-aminoanilino)quinoline is purified, typically by column chromatography.[13]
-
The purified product is then subjected to diazotization. It is dissolved in an appropriate acidic solution (e.g., aqueous HCl) and treated with a solution of sodium nitrite (NaNO2) at low temperature (0-5°C).[13]
-
The reaction mixture is stirred for a specified time to allow for the formation of the benzotriazole derivative.[13]
-
The resulting precipitate, the N-pyridylbenzotriazole, is collected by filtration, washed, and dried.[13]
Step 2: Cyclization to the γ-Carboline
-
The dried N-pyridylbenzotriazole is heated in a high-boiling point solvent such as syrupy phosphoric acid or polyphosphoric acid (PPA).[13][14]
-
The reaction mixture is heated to a high temperature (typically >150°C) to induce the extrusion of nitrogen gas and subsequent cyclization.[13]
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NaHCO3 solution).
-
The crude γ-carboline product precipitates and is collected by filtration.
-
Purification is achieved by recrystallization or column chromatography to yield the pure γ-carboline.
Topoisomerase II Inhibition Assay
Several γ-carboline derivatives have been shown to inhibit DNA topoisomerase II, a key mechanism of their anticancer activity.[15] The following is a generalized protocol for an in vitro topoisomerase II decatenation assay.[16][17]
Materials:
-
Purified human topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA), which is a network of catenated DNA circles.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
Test γ-carboline compounds dissolved in DMSO.
-
Etoposide (a known topoisomerase II inhibitor) as a positive control.
-
Loading dye (e.g., containing bromophenol blue and glycerol).
-
Agarose gel (e.g., 1%) in TBE buffer.
-
Ethidium bromide or other DNA staining agent.
-
UV transilluminator and imaging system.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, kDNA (e.g., 200 ng), and the test γ-carboline compound at various concentrations (or DMSO for the negative control and etoposide for the positive control).
-
Initiate the reaction by adding purified topoisomerase II enzyme (e.g., 1-2 units) to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding a stop solution/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated DNA circles. Catenated kDNA remains in the well, while decatenated circles migrate into the gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA circles compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.[16][17]
Signaling Pathways and Experimental Workflows
The biological effects of gamma-carboline derivatives are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key relationships.
Caption: Putative signaling pathways modulated by gamma-carboline derivatives.
Caption: A generalized workflow for the discovery of gamma-carboline-based drugs.
Conclusion
The gamma-carboline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with the development of modern synthetic methodologies, has enabled the creation of diverse libraries of derivatives with a wide spectrum of biological activities. The quantitative data presented herein highlight the potential of these compounds, particularly in the fields of oncology and neuroscience. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to explore and expand upon the therapeutic promise of the gamma-carboline core. Future research will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics based on this remarkable scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 5. [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 5H-Pyrido[4,3-b]indole Core: From Natural Product Analogs to Synthetic Therapeutic Agents
Introduction
The 5H-Pyrido[4,3-b]indole, commonly known as γ-carboline, is a tricyclic aromatic heterocyclic compound. It belongs to the carboline family of alkaloids, which are characterized by a pyridine ring fused to an indole framework. While the broader carboline family, particularly β-carbolines, are well-represented in nature, the parent this compound is not considered a naturally occurring metabolite[1]. However, its structural motif is found in more complex, naturally derived molecules and has inspired the synthesis of a vast array of derivatives with significant therapeutic potential. This guide provides a comprehensive overview of the this compound core, clarifying its relationship to natural products, detailing its synthesis, and summarizing the biological activities of its derivatives for researchers, scientists, and drug development professionals.
Part 1: Natural Occurrence of Carboline Scaffolds
While the unsubstituted this compound is not found in nature, the carboline skeleton is a prominent feature in a variety of natural products isolated from terrestrial plants, marine organisms, and fungi[2][3]. The most abundant of these are the β-carbolines (9H-pyrido[3,4-b]indole)[4]. For instance, various β-carboline alkaloids have been isolated from marine sponges such as Luffariella variabilis and Hyrtios reticulatus[5][6].
Derivatives of the γ-carboline core, though less common, have been reported. A notable example is the pyrimidine-γ-carboline alkaloid, ingenine B, which was isolated from an Indonesian sponge and has demonstrated cytotoxicity against a murine lymphoma cell line[4]. Furthermore, the hydrogenated form of the scaffold, the tetrahydro-γ-carboline core, is present in numerous natural products and pharmaceuticals[7].
The natural existence of these related carboline structures has established this heterocyclic system as a "privileged scaffold" in medicinal chemistry, prompting extensive research into the synthesis and biological evaluation of its various isomers, including the this compound.
Part 2: Synthesis of the this compound Core
The absence of a natural source for the parent this compound necessitates its production through chemical synthesis. Several synthetic strategies have been developed to construct this tricyclic system and its derivatives.
Experimental Protocol: General Synthesis of the this compound Core
A common synthetic route involves the intramolecular cyclization of a substituted pyridine precursor. The following protocol is a generalized example based on a reported synthesis[1]:
-
Starting Material: 3-(2-chlorophenyl)pyridin-4-amine.
-
Reagents: Potassium tert-butoxide, dry Dimethyl sulfoxide (DMSO).
-
Procedure: a. To a round-bottom flask containing a magnetic stir bar, add the starting material (0.20 mmol), potassium tert-butoxide (1.0 mmol), and dry DMSO (5.0 ml). b. Evacuate the flask and backfill with nitrogen gas to create an inert atmosphere. c. Heat the reaction mixture to 130°C in an oil bath and stir for 24 hours. d. After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 15 ml). e. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. f. Concentrate the filtrate under reduced pressure (in vacuo). g. Purify the crude product by silica gel column chromatography to yield the this compound.
Synthesis of Derivatives
Further functionalization of the core, such as bromination followed by Suzuki coupling, allows for the introduction of various aryl groups at the 9-position, leading to a diverse library of derivatives[1].
Table 1: Yields of Selected 9-Aryl-5H-pyrido[4,3-b]indole Derivatives [1]
| Compound ID | Aryl Substituent | Yield (%) |
| 7a | Phenyl | 67 |
| 7c | m-Tolyl | 82 |
| 7d | p-Tolyl | 86 |
| 7f | 2-Methoxyphenyl | 53 |
| 7j | 3,4-Dimethoxyphenyl | 85 |
| 7l | 4-Ethoxyphenyl | 94 |
| 7o | 4-Nitrophenyl | 53 |
| 7r | Thiophen-3-yl | 92 |
| 7u | 1H-indol-4-yl | 93 |
Part 3: Biological Activities and Therapeutic Potential
Synthetic derivatives of this compound have been investigated for a wide range of biological activities and have shown promise in several therapeutic areas.
1. Anticancer Activity
A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been evaluated as potential tubulin polymerization inhibitors for cancer therapy. These compounds were tested for their in vitro anti-proliferative activity against various cancer cell lines[1].
2. Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for cell proliferation and differentiation, and its hyperactivation is implicated in myeloproliferative disorders. 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as potent and selective inhibitors of JAK2[8]. Optimization of this series led to the discovery of compound 65, which demonstrated excellent oral activity and in vivo efficacy in animal models[8].
3. CFTR Potentiation
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. These compounds have the potential to treat cystic fibrosis by rescuing the gating defect of the mutated CFTR protein[9].
Table 2: Bioactivity of Selected this compound Derivatives
| Compound Class | Target | Biological Activity | Quantitative Data | Reference |
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin | Anti-proliferative | IC50 values in µM range against SGC-7901, HeLa, and MCF-7 cells | [1] |
| 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides | JAK2 | Kinase Inhibition | Potent, orally active with excellent selectivity | [8] |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR | Potentiator | Sub-micromolar potency (EC50) | [9] |
Conclusion
The this compound core, while not a natural product itself, represents a quintessential example of a natural product-inspired scaffold. Its relationship to the naturally abundant carboline alkaloids has fueled extensive synthetic exploration, revealing a remarkable breadth of biological activities. The successful development of potent and selective inhibitors of crucial therapeutic targets like JAK2 and tubulin underscores the immense value of the γ-carboline framework in modern drug discovery. This technical guide highlights the journey of the this compound core from a synthetic curiosity to a validated and highly promising scaffold for the development of novel therapeutic agents. Continued exploration of this versatile core is poised to yield new drug candidates for a variety of diseases.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variabines A and B: new β-carboline alkaloids from the marine sponge Luffariella variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A β-Carboline Alkaloid from the Papua New Guinea Marine Sponge Hyrtios reticulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 9. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5H-Pyrido[4,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 5H-Pyrido[4,3-b]indole, a heterocyclic compound also known as norharmane. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to identify and characterize this molecule.
Introduction
This compound, or norharmane, is a naturally occurring beta-carboline alkaloid found in various plants and is also formed during the heating of certain foods. It is a subject of interest in medicinal chemistry due to its diverse biological activities. Accurate and thorough spectroscopic characterization is fundamental for its identification, purity assessment, and for studying its interactions in biological systems. This guide details the application of key spectroscopic methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Fluorescence Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula, C₁₁H₈N₂.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | N/A |
| Molecular Weight | 168.19 g/mol | [1] |
| Exact Mass | 168.068748 g/mol | [1] |
| Major Ion Peaks (m/z) | ||
| [M]+• | 168 | [1] |
| 140 | [1] | |
| 114 | [1] | |
| 84 | [1] | |
| 113 | [1] |
Experimental Protocol:
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution with the same solvent to a final concentration of 1-10 µg/mL.
-
If the sample contains non-volatile salts or buffers, a purification step such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is recommended prior to analysis to avoid ion suppression.
Instrumentation and Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) is commonly used for volatile compounds like norharmane and provides characteristic fragmentation patterns. Electrospray ionization (ESI) can also be used, particularly for samples introduced via liquid chromatography.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Acquisition Mode: Acquire data in full scan mode to obtain a complete mass spectrum. A typical mass range would be m/z 50-500.
-
Data Analysis: The molecular ion peak ([M]+•) should be identified to confirm the molecular weight. The fragmentation pattern can be analyzed to provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Data Presentation:
| Atom Number | Chemical Shift (δ) in ppm |
| C1 | 136.7 |
| C3 | 112.9 |
| C4 | 142.7 |
| C4a | 128.0 |
| C5a | 120.9 |
| C6 | 120.0 |
| C7 | 128.5 |
| C8 | 111.9 |
| C9a | 141.2 |
| C9b | 133.0 |
| C10 | Not specified |
Note: The provided data is from SpectraBase and the specific atom numbering may vary. A full assignment would require 2D NMR experiments.
Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
-
Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹³C
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used.
-
Solvent: DMSO-d₆ (as per the reference data).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. While a fully assigned spectrum for this compound was not found in the search results, data for related indole compounds can be used for interpretation. Aromatic protons in indole derivatives typically appear in the range of 6.5-8.5 ppm.[3]
Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 2-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
-
Follow the same procedure for ensuring homogeneity and filtering as for ¹³C NMR.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H
-
Experiment: A standard 1D proton NMR experiment (e.g., zg30).
-
Solvent: A suitable deuterated solvent.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a compound of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-5 seconds is common.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated π-systems, such as this compound. The absorption spectrum of benzene, a fundamental aromatic system, shows bands around 184, 204, and 256 nm. Conjugation and substituents can cause shifts in these absorption bands.
Data Presentation:
| Wavelength (λmax) | Solvent/pH | Reference |
| ~255 nm, ~285 nm, ~365 nm | Interacting with a nanocarrier | [4] |
| ~300 nm, ~373 nm | Aqueous solution, pH dependent | [5] |
Experimental Protocol:
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU). A concentration of around 20 µM is often a good starting point.[3]
Instrumentation and Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from approximately 200 nm to 600 nm.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. While a specific FT-IR spectrum for this compound was not found, the spectra of the related alkaloids harmaline and harmine can provide insight into the expected vibrational frequencies.[6]
Expected Vibrational Bands for a Pyrido[4,3-b]indole structure:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (indole) | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-H Out-of-plane Bending | 900-690 |
Experimental Protocol:
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Wavenumber Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background: Run a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Beta-carbolines, including norharmane, are known to be fluorescent.
Data Presentation:
| Parameter | Value | Reference |
| Excitation Wavelengths | 308-337 nm (for related diaryl-β-carbolines) | [7][8] |
| Emission Wavelengths | 389-409 nm (for related diaryl-β-carbolines) | [7][8] |
Experimental Protocol:
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane). The concentration should be low enough to avoid inner filter effects (typically in the micromolar or nanomolar range).
-
Ensure the solvent used does not have significant fluorescence in the same region as the analyte.
Instrumentation and Data Acquisition:
-
Spectrofluorometer: A standard spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (obtained from the UV-Vis spectrum) and scan the emission monochromator over a range of higher wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of lower wavelengths.
-
-
Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
Data Analysis: Determine the wavelengths of maximum excitation and emission. The fluorescence quantum yield can also be determined relative to a known standard.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.
This diagram outlines the logical progression from sample preparation to data acquisition and interpretation, culminating in the complete spectroscopic characterization of the target molecule. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the compound's identity and properties.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. fiveable.me [fiveable.me]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of 5H-Pyrido[4,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrido[4,3-b]indole, also known as γ-carboline, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Derivatives of this structure have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-viral, and enzyme inhibitory activities. The precise determination of the three-dimensional structure of these derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and ensuring the safety and efficacy of new drug candidates.
This technical guide provides a comprehensive overview of the modern analytical techniques employed in the structure elucidation of this compound derivatives. It is designed to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on this important scaffold. The guide details the experimental protocols for key analytical methods, presents quantitative data in a structured format for easy comparison, and utilizes visualizations to illustrate complex workflows and biological pathways.
Core Analytical Techniques for Structure Elucdidation
The definitive structural assignment of this compound derivatives relies on a synergistic combination of spectroscopic and analytical techniques. The general workflow for structure elucidation is outlined below.
Biological Screening of Novel γ-Carboline Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-carboline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs of this structure have garnered significant attention for their potential as therapeutic agents in various disease areas, most notably in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological screening of novel γ-carboline analogs, detailing their synthesis, cytotoxic and neuroprotective properties, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new pharmaceuticals based on the γ-carboline framework.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various novel γ-carboline analogs.
Table 1: Anticancer Activity of γ-Carboline Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6f (ketone analog) | A549 (Lung) | 4.3 | [1] |
| SGC (Gastric) | - | [1] | |
| HCT116 (Colon) | - | [1] | |
| MCF-7 (Breast) | - | [1] | |
| K562 (Leukemia) | - | [1] | |
| K562R (Resistant Leukemia) | < Taxol | [1] | |
| 11f (sulfonate analog) | A549 (Lung) | 0.15 - 4.5 | [2] |
| SGC (Gastric) | 0.15 - 4.5 | [2] | |
| HCT116 (Colon) | 0.15 - 4.5 | [2] | |
| MCF-7 (Breast) | 0.15 - 4.5 | [2] | |
| K562 (Leukemia) | 0.15 - 4.5 | [2] | |
| K562R (Resistant Leukemia) | 0.15 - 4.5 | [2] | |
| 3ac, 3bc, 3ca, 3ga | HeLa (Cervical) | Micromolar range | [3] |
| A549 (Lung) | Micromolar range | [3] | |
| MCF-7 (Breast) | Micromolar range | [3] | |
| A431 (Skin) | Micromolar range | [3] | |
| HEK293 (Kidney) | Micromolar range | [3] | |
| DH332 | RAMOS RA.1 (B cell lymphoma) | Low µM | [4][5] |
| J558 (B cell lymphoma) | Low µM | [4][5] | |
| Compound X | PC-3 (Prostate) | 8.0 | [6] |
| 8g | PC-3 (Prostate) | 9.56 | [7] |
| 8q | PC-3 (Prostate) | 9.86 | [7] |
| A549 (Lung) | 26.18 | [7] | |
| K562 (Leukemia) | 11.71 | [7] | |
| T47D (Breast) | 9.96 | [7] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, but the compound showed activity.
Table 2: Neuroprotective Activity of γ-Carboline Analogs
| Compound ID | Biological Target/Model | Activity | Reference |
| Dimebon & derivatives | Proteinopathy models (TDP-43, FUS aggregation) | Inhibition of protein aggregation | [8][9][10] |
| 5-Methyl-γ-carboline (6) | Scopolamine-induced cognitive impairment (in vivo) | Reversal of cognitive impairment (0.25 µmol/100 g b.w.) | [11] |
| DF302 | 5-HT6 receptor | Binding affinity | [12] |
| AMPA receptor | Potentiation of currents | [12] | |
| Mitochondrial permeability | Inhibition | [12] | |
| Neurodegeneration models | Cytoprotective properties | [12] | |
| ADγC | Platelet aggregation (Collagen-induced) | IC50: 6.01 µM | [13] |
| AMγC | Platelet aggregation (Collagen-induced) | IC50: 32.0 µM | [13] |
| Harmaline & Harmine | Acetylcholinesterase (AChE) | Inhibition | [13][14] |
| Oxidative stress & inflammation | Attenuation | [13][14] |
Experimental Protocols
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines
This one-pot, solvent-free protocol describes a cascade imination-heterocyclization reaction.[3]
Materials:
-
N-substituted indole-2-aldehyde (1a–h, 2.0 mmol)
-
Glycine alkyl ester hydrochloride (2a–c, 1.0 mmol)
-
Diisopropylethylamine (DIPEA, 3.5 mmol)
-
Sealed tube
-
Dichloromethane (CH2Cl2)
-
Brine solution
Procedure:
-
A mixture of N-substituted indole-2-aldehyde, glycine alkyl ester hydrochloride, and DIPEA is heated in a sealed tube for 3–8 hours at 120 °C.[7]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and diluted with dichloromethane.[7]
-
The organic layer is washed with a cold brine solution.[7]
-
The aqueous layer is extracted multiple times with dichloromethane.[7]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1-indolyl-3,5,8-substituted γ-carboline.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
96-well plates
-
Culture medium
-
γ-carboline analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the γ-carboline analogs for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
γ-carboline analogs
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin protein, GTP, and polymerization buffer.
-
Add the γ-carboline analog at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine for inhibition, paclitaxel for enhancement) and a negative control (vehicle).
-
Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the γ-carboline analog on the rate and extent of tubulin polymerization. The IC50 value for inhibition of tubulin polymerization can be calculated.[1]
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Tubulin Polymerization Inhibition, G2/M Arrest, and Apoptosis
Several γ-carboline analogs exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][15]
References
- 1. Design, synthesis, and biological evaluation of novel γ-carboline ketones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DH332, a synthetic β-carboline alkaloid, inhibits B cell lymphoma growth by activation of the caspase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-carboline inhibits neurodegenerative processes in a transgenic model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-benzylamino-β-carboline derivatives induce apoptosis through G2/M arrest in human carcinoma cells HeLa S-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
5H-Pyrido[4,3-b]indole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5H-pyrido[4,3-b]indole, also known as γ-carboline, is a tricyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with its ability to be readily functionalized at multiple positions, makes it a "privileged scaffold"—a molecular framework that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, diverse biological applications, and the experimental methodologies used in its evaluation.
Synthetic Strategies
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a palladium-catalyzed intramolecular cyclization.
A widely used synthetic route to generate 9-aryl-5H-pyrido[4,3-b]indole derivatives is depicted below.[1] This multi-step synthesis starts with commercially available reagents and utilizes a Suzuki cross-coupling reaction in the final step to introduce diverse aryl groups at the 9-position.[1]
Caption: General synthetic route for 9-aryl-5H-pyrido[4,3-b]indole derivatives.
Alternative synthetic strategies often employ Fischer indole synthesis, Graebe-Ullmann reaction, or other transition-metal-catalyzed cyclizations to construct the core scaffold.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Biological Activities and Therapeutic Potential
The versatility of the this compound scaffold is evident in the wide range of biological activities exhibited by its derivatives. These compounds have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
A significant area of research for this compound derivatives is in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the inhibition of protein kinases.
Tubulin Polymerization Inhibition: Several 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
References
Exploring the Chemical Space of 5H-Pyrido[4,3-b]indole Derivatives: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5H-pyrido[4,3-b]indole, commonly known as the γ-carboline scaffold, represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural framework has been identified in a multitude of natural products and synthetically derived compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of the chemical space of this compound derivatives, focusing on their synthesis, biological activities, and therapeutic potential. The content herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile core.
Introduction to the γ-Carboline Scaffold
The γ-carboline core consists of a pyridine ring fused to an indole moiety, a structural feature that imparts a unique three-dimensional conformation and diverse biological activities.[1] Derivatives of this scaffold have demonstrated significant potential in interacting with various biological targets, making them highly sought after for the development of pharmaceuticals.[2] The scientific name for γ-carboline is this compound, and it is identified by the CAS number 244-69-9.[3][4]
The broad spectrum of biological activities associated with γ-carboline derivatives includes antiviral, antibacterial, antifungal, antiparasitic, antitumor, and anti-inflammatory properties.[5] Furthermore, these compounds have shown promise in the treatment of neurodegenerative diseases and psychiatric disorders.[5][6] The versatility of the γ-carboline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.
Synthetic Strategies for this compound Derivatives
The construction of the γ-carboline ring system can be achieved through various synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Classical methods such as the Graebe–Ullmann synthesis, which involves the thermal decomposition of N-pyridylbenzotriazoles, have been historically employed.[7] Modern approaches often utilize transition metal-catalyzed cross-coupling reactions and cyclization strategies to afford more complex and diverse derivatives.
Key synthetic approaches include:
-
Palladium-Catalyzed Reactions: These methods are widely used for the construction of the carboline ring.[8] They can involve sequential palladium-catalyzed aryl amination followed by intramolecular arylation.[8]
-
Pictet-Spengler Reaction: This reaction is a classic method for synthesizing tetrahydro-β-carbolines and has been adapted for the synthesis of tetrahydro-γ-carboline derivatives.[7][9]
-
Solid-Phase Synthesis: This technique is particularly useful for building chemical libraries of γ-carboline derivatives for high-throughput screening.[11]
A generalized workflow for the synthesis and initial biological evaluation of this compound derivatives is depicted below.
Biological Activities and Therapeutic Targets
The pharmacological diversity of this compound derivatives stems from their ability to interact with a range of biological targets. This section highlights some of the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
A significant body of research has focused on the anticancer potential of γ-carboline derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[12][13]
One of the well-established mechanisms of their antitumor activity is the inhibition of tubulin polymerization .[12][14] By binding to the colchicine binding site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][15]
Quantitative data on the anti-proliferative activity of selected 9-aryl-5H-pyrido[4,3-b]indole derivatives against various cancer cell lines are presented in the table below.
| Compound | SGC-7901 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Reference |
| 7a | >50 | 20.3 ± 2.1 | 35.4 ± 3.5 | [14] |
| 7k | 15.6 ± 1.8 | 8.7 ± 1.3 | 12.5 ± 1.5 | [12][14] |
| CA-4 (Control) | 0.012 ± 0.002 | 0.009 ± 0.001 | 0.007 ± 0.001 | [14] |
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for mediating signaling by various cytokines involved in cell survival, proliferation, and differentiation.[16] A specific mutation (V617F) in JAK2 is highly prevalent in myeloproliferative disorders (MPDs).[16] Certain 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been identified as potent and orally active inhibitors of JAK2, demonstrating their potential for the treatment of MPDs.[16]
Neuroprotective Effects
Several γ-carboline derivatives, including the well-known compound Dimebon (Latrepirdine), have demonstrated significant neuroprotective effects.[6] These compounds are being investigated for their potential in treating neurodegenerative disorders, often referred to as proteinopathies, which are characterized by the accumulation of pathogenic protein aggregates.[6] Gamma-carbolines have been shown to reduce the levels of these protein aggregates and activate intracellular defense mechanisms for their degradation.[6] Additionally, derivatives of hydrogenated pyrido[4,3-b]indoles can modulate glutamate-dependent calcium ion uptake in cerebral cortex synaptosomes, suggesting a role in neuroprotection.[17]
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Procedure for the Synthesis of 9-Aryl-5H-pyrido[4,3-b]indoles
A common synthetic route involves the Suzuki cross-coupling reaction.[15]
Materials:
-
Appropriate bromo-5H-pyrido[4,3-b]indole intermediate
-
Corresponding phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/H₂O)
Procedure:
-
To a solution of the bromo-5H-pyrido[4,3-b]indole intermediate in a suitable solvent system, add the phenylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-aryl-5H-pyrido[4,3-b]indole derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
Materials:
-
Human cancer cell lines (e.g., SGC-7901, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[14]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development programs targeting a wide range of diseases, including cancer and neurodegenerative disorders. The information presented in this guide, including synthetic strategies, biological targets, and experimental protocols, is intended to facilitate further research and exploration of the rich chemical space of γ-carbolines. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of novel this compound derivatives holds immense promise for the future of medicine.
References
- 1. Buy 5H-Pyrido(4,3-b)indol-3-ol | 89846-49-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. γ-Carboline - Wikipedia [en.wikipedia.org]
- 5. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments on synthesis and biological activities of γ-carboline. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Gamma-Carboline Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The gamma-carboline (γ-carboline) scaffold, a tricyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar framework provides an ideal backbone for the development of compounds that can interact with a diverse array of biological targets. This has led to the exploration of gamma-carboline derivatives in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the gamma-carboline core as a versatile fragment in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
A Versatile Pharmacophore with Diverse Biological Activities
The gamma-carboline nucleus has proven to be a fruitful starting point for the discovery of potent and selective modulators of various biological targets. The key therapeutic areas where gamma-carboline derivatives have shown significant promise are detailed below.
Anticancer Activity
Gamma-carboline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. One of the primary mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
Neuroprotective Effects
The gamma-carboline scaffold is also a key feature in compounds with neuroprotective properties. A notable example is Latrepirdine (Dimebon), which was initially developed as an antihistamine and later investigated for the treatment of Alzheimer's disease. The neuroprotective effects of gamma-carboline derivatives are often attributed to their ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and inhibit cholinesterases, both of which are implicated in the pathophysiology of neurodegenerative disorders.
Anti-inflammatory Potential
More recently, gamma-carboline derivatives have been identified as potent inhibitors of the cGAS-STING signaling pathway, a key component of the innate immune system that, when dysregulated, can contribute to chronic inflammation. By targeting this pathway, these compounds offer a promising new approach for the treatment of various inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative gamma-carboline derivatives across different therapeutic areas.
Table 1: Anticancer Activity of γ-Carboline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6f (γ-carboline ketone) | K562R (multidrug-resistant leukemia) | Cytotoxicity | Not specified, but more potent than taxol | [1] |
| Sulfonate 11f | K562 (leukemia) | Cytotoxicity | 0.15 - 4.5 | [2] |
| LP-14 (Latrepirdine derivative) | MCF7 (breast), A549 (lung), SiHa (cervix), Colo-205 (colon) | Cytotoxicity | Low µM range | [3] |
Table 2: Neuroprotective Activity of γ-Carboline Derivatives
| Compound | Target | Assay | IC50 / Ki | Reference |
| Dimebon (Latrepirdine) | NMDA Receptor | Inhibition of NMDA-induced currents | IC50 = 7.7 µM (group 1 neurons), 73 µM (group 2 neurons) | [1][4] |
| Dimebon (Latrepirdine) | 5-HT6 Receptor | Antagonist Activity | IC50 = 0.37 µM | [5] |
| Harmaline (β-carboline) | NMDA Receptor | [3H]MK-801 binding displacement | IC50 = 60 µM (inferior olive), 170 µM (cortex) | [6] |
| Compound 5 (Bridged γ-carboline) | 5-HT2 Receptor | [3H]ketanserin binding | Ki = 0.82 nM | [7][8] |
| Compound 36 (Bridged γ-carboline) | 5-HT2 and D2 Receptors | In vivo binding | ED50 < 1 mg/kg | [7][8] |
Table 3: Anti-inflammatory Activity of Tetrahydro-γ-carboline Derivatives
| Compound | Target | Assay | Cellular IC50 (µM) | Reference |
| Compound 25 | human cGAS | cGAS inhibition | 1.38 | [9][10] |
| Compound 25 | murine cGAS | cGAS inhibition | 11.4 | [9][10] |
| Compound 20 | human cGAS | cGAS inhibition | 1.87 | [9] |
| Compound 5 (G140) | human cGAS | cGAS inhibition | 2.69 | [9] |
| Compound 43 | human cGAS | cGAS inhibition | 1.14 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of gamma-carboline derivatives.
Synthesis of a Representative γ-Carboline Derivative (Latrepirdine)
This protocol describes the synthesis of Latrepirdine, a well-known gamma-carboline derivative.
Materials:
-
2-methyl-5-vinyl-pyridine (MVP)
-
2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline derivative)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
The synthesis of Latrepirdine is achieved through the condensation of 2-methyl-5-vinyl-pyridine (MVP) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
The reaction is typically carried out under basic conditions.
-
The starting γ-carboline can be synthesized from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone in high yield.
-
MVP can be prepared from 3-bromopicoline by reaction with acetaldehyde to form an alcohol, followed by conversion to a chloride and subsequent dehydrohalogenation.
-
The final product is purified using standard techniques such as chromatography.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to identify and characterize compounds that inhibit the polymerization of tubulin into microtubules.[1]
Materials:
-
Purified tubulin (e.g., >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well microplate, black, clear bottom
-
Temperature-controlled microplate reader with fluorescence detection
Procedure:
-
Prepare a 10x stock solution of the test compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader and begin recording fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration of at least 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the concentration of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[3]
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of gamma-carboline derivatives.
Caption: The cGAS-STING signaling pathway and the inhibitory action of γ-carboline derivatives.
Caption: Inhibition of tubulin polymerization by γ-carboline derivatives leading to G2/M arrest.
Caption: Modulation of NMDA receptor signaling by γ-carboline antagonists.
This guide highlights the significant potential of the gamma-carboline core as a versatile fragment in drug design. The diverse biological activities, coupled with a growing body of quantitative data and established experimental protocols, provide a solid foundation for the future development of novel therapeutics based on this privileged scaffold. Further exploration of structure-activity relationships and target identification will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridged gamma-carbolines and derivatives possessing selective and combined affinity for 5-HT2 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cell cycle by β-carboline alkaloids in vitro: Novel therapeutic prospects for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5H-Pyrido[4,3-b]indole via Suzuki Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Pyrido[4,3-b]indole, also known as γ-carboline, is a crucial heterocyclic scaffold found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant interest in drug discovery, exhibiting a wide range of therapeutic properties, including potential as tubulin polymerization inhibitors for anticancer therapy.[2][3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of the γ-carboline core and its subsequent functionalization, offering a robust method for creating carbon-carbon bonds.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing the Suzuki cross-coupling reaction. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Core Concepts of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[6][7] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with heteroaromatic substrates like pyridines, which can be challenging due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition.[9][10]
Synthesis of the γ-Carboline Core and Subsequent Arylation
A common strategy for synthesizing functionalized γ-carbolines involves a two-step approach:
-
Construction of the γ-carboline scaffold.
-
Functionalization of the scaffold via Suzuki cross-coupling.
A reported method involves the synthesis of γ-carboline derivatives starting from 3,5-dibromo-4-pyridinamine, which undergoes a monoarylation via Suzuki-Miyaura cross-coupling, followed by a base-mediated ring closure to form the pyrrole ring.[5]
A subsequent functionalization can be achieved by first brominating the synthesized this compound at the 9-position, followed by a Suzuki cross-coupling with various arylboronic acids to introduce diverse substituents.[2]
Experimental Protocols
Protocol 1: Synthesis of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives
This protocol is adapted from the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors.[2] The key final step involves a Suzuki cross-coupling reaction.
Reaction Scheme:
Figure 1: General scheme for the Suzuki cross-coupling synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives.
Materials:
-
9-bromo-5H-pyrido[4,3-b]indole (starting material)
-
Substituted phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 9-bromo-5H-pyrido[4,3-b]indole (0.10 mmol, 1.0 equiv), the desired substituted phenylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.01 mmol, 0.1 equiv), and K₂CO₃ (0.12 mmol, 1.2 equiv).[2]
-
Add a 3:1 mixture of 1,4-dioxane/H₂O (5 mL).[2]
-
Degas the reaction mixture by purging with nitrogen gas for three cycles.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 25 minutes.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 80 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9-aryl-5H-pyrido[4,3-b]indole derivative.[2]
Quantitative Data Summary:
The following table summarizes the yields for a selection of synthesized 9-aryl-5H-pyrido[4,3-b]indole derivatives using the above protocol.
| Compound | Arylboronic Acid Substituent | Yield (%) |
| 7a | Phenyl | 67%[2] |
| 7f | 2-Methoxyphenyl | 53%[2] |
| 7j | 3,4-Dimethoxyphenyl | 85%[2] |
| 7l | 4-Ethoxyphenyl | 94%[2] |
| 7m | 4-Fluorophenyl | 51%[2] |
Troubleshooting and Optimization
Challenges in Suzuki couplings with pyridyl compounds often include side reactions like protodeboronation and homocoupling.[10] Careful optimization of reaction conditions is key.
-
Choice of Base: While K₂CO₃ is commonly used, other bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or organic bases can be screened for better yields.[11][12]
-
Catalyst and Ligand: If Pd(PPh₃)₄ is not effective, other palladium sources and ligands can be tested. For instance, catalysts based on Pd₂(dba)₃ with phosphine or phosphite ligands have shown high efficacy in coupling 2-pyridyl nucleophiles.[9]
-
Solvent System: The ratio of the organic solvent to water can influence the reaction rate and yield. Anhydrous solvents can help minimize protodeboronation.[10]
-
Temperature and Reaction Time: Microwave irradiation can significantly reduce reaction times. For conventional heating, temperatures around 80-100°C are common.[7]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of 9-aryl-5H-pyrido[4,3-b]indole derivatives.
Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry. The ability to readily synthesize a library of derivatives using the Suzuki cross-coupling reaction allows for extensive Structure-Activity Relationship (SAR) studies. For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, leading to the identification of compounds with potent tubulin polymerization inhibitory effects.[2][4] This highlights the importance of this synthetic methodology in the development of new therapeutic agents.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of this compound and its derivatives. The protocols and data presented here offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. Careful optimization of the reaction parameters is crucial for achieving high yields and purity, particularly when working with challenging heterocyclic substrates.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Pictet-Spengler Reaction in "gamma-Carboline" Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler reaction, specifically its application in the synthesis of γ-carboline derivatives. Detailed experimental protocols for key methodologies are included, along with a summary of reaction efficiencies and a discussion of the therapeutic relevance of the synthesized compounds.
Introduction to the Iso-Pictet-Spengler Reaction for γ-Carboline Synthesis
The Pictet-Spengler reaction is a powerful tool in synthetic organic chemistry for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. A variation of this reaction, the iso-Pictet-Spengler reaction , provides a direct route to the synthesis of tetrahydro-γ-carbolines (THγCs). This reaction involves the condensation of an isotryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
The development of organocatalytic enantioselective versions of the iso-Pictet-Spengler reaction has been a significant advancement, enabling the synthesis of chiral THγCs with high stereocontrol. These methods often employ chiral catalysts, such as thiourea derivatives in combination with a Brønsted acid, to induce asymmetry. The resulting chiral γ-carboline core is a privileged scaffold found in numerous biologically active compounds, making this synthetic strategy highly relevant for drug discovery and development. γ-Carboline derivatives have shown promise as neuroprotective agents and as potential therapeutics for cancer.
Data Presentation: Enantioselective Iso-Pictet-Spengler Reactions
The following tables summarize the quantitative data for the synthesis of various tetrahydro-γ-carboline derivatives via enantioselective iso-Pictet-Spengler reactions.
Table 1: Enantioconvergent Iso-Pictet-Spengler Reaction of Racemic β-Formyl Esters [1]
| Product | R | Yield (%) | d.r. | ee (%) |
| 4a | Bn | 65 | 5:1 | 86 |
| 4b | 4-MeO-Bn | 55 | 6:1 | 85 |
| 4c | 4-CF3-Bn | 45 | 4:1 | 88 |
| 4d | i-Pr | 75 | >20:1 | 94 |
| 4e | c-Hex | 70 | >20:1 | 95 |
| 4f | t-Bu | 80 | >20:1 | 96 |
| 4g | Ph | 72 | >20:1 | 92 |
| 4h | Naphthyl | 68 | >20:1 | 93 |
| 4i | Styrenyl | 58 | 10:1 | 90 |
| 4j | i-Pr (i-Pr ester) | 65 | >20:1 | 91 |
| 4k | Ph (i-Pr ester) | 60 | >20:1 | 89 |
Reaction conditions: isotryptamine, β-formyl ester, chiral thiourea catalyst, and benzoic acid.[1] d.r. = diastereomeric ratio; ee = enantiomeric excess.
Table 2: Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction with Various Aldehydes [2][3]
| Entry | Isotryptamine (R¹) | Aldehyde (R²) | Product | Yield (%) | ee (%) |
| 1 | H | 4-Cl-Ph | 6am | 85 | >99 (79) |
| 2 | H | 2-Naphthyl | 6ao | 82 | >99 (88) |
| 3 | H | 2-Furyl | 6ap | 75 | >99 (85) |
| 4 | H | c-Hex | 6aq | 88 | >99 (92) |
| 5 | MeO | 4-Cl-Ph | 6bm | 80 | >99 (81) |
| 6 | MeO | 2-Naphthyl | 6bo | 78 | >99 (89) |
| 7 | F | 2-Naphthyl | 6co | 81 | >99 (90) |
| 8 | Br | 2-Naphthyl | 6do | 79 | >99 (87) |
Yields are for the isolated N-Boc protected product after purification. Enantiomeric excess in parentheses is before trituration or recrystallization.[2][3]
Experimental Protocols
General Procedure for the Enantioconvergent Iso-Pictet-Spengler Reaction[1]
To a vial charged with the chiral thiourea catalyst (0.040 mmol, 20 mol%) and benzoic acid (0.020 mmol, 10 mol%) is added a solution of isotryptamine 1 (0.200 mmol, 1.0 equiv) in the specified solvent. A solution of the racemic β-formyl ester 3 (0.220 mmol, 1.1 equiv) in the same solvent is then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired tetrahydro-γ-carboline product. For determination of enantiomeric excess, the product is typically converted to its N-Boc derivative.
General Procedure for the Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reaction[2][3]
In a vial, the isotryptamine derivative (0.5 mmol) and the aldehyde (0.6 mmol) are dissolved in toluene (2.5 mL). The chiral thiourea catalyst (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%) are added. The mixture is stirred at room temperature for the time indicated in the specific experiment. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then dissolved in dichloromethane (5 mL), and di-tert-butyl dicarbonate (Boc₂O, 0.75 mmol) and triethylamine (1.0 mmol) are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the N-Boc protected tetrahydro-γ-carboline. The enantiomeric excess of the product can be upgraded by crystallization or trituration.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the iso-Pictet-Spengler reaction and a typical experimental workflow.
Caption: General mechanism of the iso-Pictet-Spengler reaction for tetrahydro-γ-carboline synthesis.
Caption: A typical experimental workflow for the iso-Pictet-Spengler synthesis of tetrahydro-γ-carbolines.
Biological Signaling Pathways
γ-Carboline derivatives have been shown to interact with various biological targets, suggesting their potential in treating a range of diseases.
Caption: Putative signaling pathways for the neuroprotective and anticancer effects of γ-carboline derivatives.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 5H-Pyrido[4,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Pyrido[4,3-b]indoles, also known as γ-carbolines, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include potential as anticancer, neuroprotective, anti-inflammatory, and antihistaminic agents.[2] The core structure of these molecules makes them privileged scaffolds in drug discovery. Traditional methods for their synthesis can be time-consuming and may result in low yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[3] This document provides detailed protocols and application notes for the microwave-assisted synthesis of various 5H-Pyrido[4,3-b]indole derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of this compound derivatives:
-
Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using microwave irradiation.[4]
-
Increased Yields: The efficient and uniform heating provided by microwaves can lead to improved reaction yields and fewer side products.
-
Enhanced Selectivity: In some cases, microwave heating can improve the selectivity of a reaction.[3]
-
Green Chemistry: The reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry.
Experimental Protocols
Protocol 1: Suzuki Coupling for the Synthesis of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives
This protocol is adapted from a method for synthesizing potential tubulin polymerization inhibitors.[5]
Materials:
-
9-Bromo-5H-pyrido[4,3-b]indole (starting material)
-
Substituted phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 9-bromo-5H-pyrido[4,3-b]indole (0.10 mmol), the desired substituted phenylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.12 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture and purge with nitrogen gas three times.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 25 minutes.[5]
-
After the reaction is complete and has cooled, add 50 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 9-aryl-5H-pyrido[4,3-b]indole derivative.
Protocol 2: Knoevenagel-type Condensation for 4-(2-chlorobenzyl)-3-oxo-γ-carboline
This solvent-free protocol describes the condensation of a 3-oxo-γ-carboline precursor with an aldehyde.[6]
Materials:
-
2,4-dihydro-1H-pyrido[4,3-b]indol-3-one
-
2-chlorobenzaldehyde
-
Potassium fluoride on aluminum oxide support
-
Microwave reactor
Procedure:
-
Load the 2,4-dihydro-1H-pyrido[4,3-b]indol-3-one and 2-chlorobenzaldehyde onto a commercial potassium fluoride on aluminum oxide support in a microwave reaction vessel.
-
Place the solid mixture in the microwave reactor.
-
Heat the solvent-free mixture for 8 minutes, reaching a maximum temperature of 150°C.[6]
-
After cooling, the product can be isolated and purified from the solid support.
Data Presentation
The following table summarizes the results for the microwave-assisted Suzuki coupling synthesis of various 9-aryl-5H-pyrido[4,3-b]indole derivatives, demonstrating the efficiency of this method.[5]
| Compound | Aryl Substituent | Yield (%) |
| 7a | Phenyl | 67% |
| 7d | p-Tolyl | 86% |
| 7j | 3,4-Dimethoxyphenyl | 85% |
| 7l | 4-Ethoxyphenyl | 94% |
| 7m | 4-Fluorophenyl | 51% |
Biological Activity and Signaling Pathways
Certain this compound derivatives have shown significant biological activity, making them promising candidates for drug development.
Tubulin Polymerization Inhibition
A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as potent inhibitors of tubulin polymerization.[5] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells. This makes them attractive as potential anticancer agents.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
JAK-STAT Signaling Pathway Inhibition
Some derivatives of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide have been discovered as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[7] This pathway is crucial for mediating cellular responses to cytokines, and its hyperactivation is implicated in myeloproliferative disorders.[7] Inhibition of JAK2 can therefore be a therapeutic strategy for these conditions.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives using microwave assistance is outlined below.
Caption: General workflow for microwave-assisted synthesis and evaluation.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound derivatives. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel γ-carboline compounds for potential therapeutic applications. The ability to rapidly generate libraries of these derivatives will undoubtedly accelerate the discovery of new drug candidates targeting a range of diseases.
References
- 1. BJOC - Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation [beilstein-journals.org]
- 2. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole | 180520-50-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5H-Pyrido[4,3-b]indole as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-Pyrido[4,3-b]indoles, also known as γ-carbolines, have emerged as a promising scaffold in the development of novel anticancer agents. Certain derivatives of this heterocyclic system have demonstrated potent activity as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds interfere with crucial cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the potential of 5H-pyrido[4,3-b]indole derivatives as tubulin-targeting anticancer drugs. The primary focus is on a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, with a particular emphasis on the most active compound identified in recent studies, 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole (referred to as compound 7k in the cited literature).[1][2]
Mechanism of Action
Derivatives of this compound exert their anticancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin.[1][3] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to a cascade of cellular events, including the disassembly of the mitotic spindle, which in turn activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data for a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives (compounds 7a-7u) from a key study.
Table 1: Anti-proliferative Activity of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives (IC50 in µM) [1][2]
| Compound | R | SGC-7901 | HeLa | MCF-7 |
| 7a | Phenyl | >40 | 19.8 ± 1.8 | 25.4 ± 2.1 |
| 7b | 2-methylphenyl | >40 | 23.5 ± 2.0 | 28.7 ± 2.5 |
| 7c | 3-methylphenyl | >40 | 15.4 ± 1.6 | 20.1 ± 1.9 |
| 7d | 4-methylphenyl | >40 | 18.9 ± 1.7 | 22.3 ± 2.0 |
| 7e | 2-methoxyphenyl | >40 | 25.1 ± 2.2 | 30.6 ± 2.8 |
| 7f | 3-methoxyphenyl | >40 | 14.8 ± 1.5 | 18.9 ± 1.8 |
| 7g | 4-methoxyphenyl | >40 | 17.6 ± 1.6 | 21.4 ± 1.9 |
| 7h | 2,3-dimethoxyphenyl | >40 | 28.4 ± 2.5 | 33.1 ± 3.0 |
| 7i | 2,5-dimethoxyphenyl | >40 | 26.3 ± 2.3 | 31.5 ± 2.9 |
| 7j | 3,4-dimethoxyphenyl | >40 | 12.1 ± 1.4 | 16.8 ± 1.7 |
| 7k | 3,4,5-trimethoxyphenyl | 15.2 ± 1.5 | 8.7 ± 1.3 | 10.3 ± 1.2 |
| 7l | 2-fluorophenyl | >40 | 21.7 ± 1.9 | 26.8 ± 2.4 |
| 7m | 3-fluorophenyl | >40 | 16.9 ± 1.6 | 20.5 ± 1.9 |
| 7n | 4-fluorophenyl | >40 | 19.2 ± 1.8 | 23.7 ± 2.1 |
| 7o | 2-chlorophenyl | >40 | 24.6 ± 2.1 | 29.8 ± 2.7 |
| 7p | 3-chlorophenyl | >40 | 18.1 ± 1.7 | 22.9 ± 2.0 |
| 7q | 4-chlorophenyl | >40 | 20.3 ± 1.9 | 24.6 ± 2.2 |
| 7r | 2-bromophenyl | >40 | 27.8 ± 2.4 | 32.4 ± 2.9 |
| 7s | 3-bromophenyl | >40 | 19.5 ± 1.8 | 23.1 ± 2.1 |
| 7t | 4-bromophenyl | >40 | 21.1 ± 1.9 | 25.8 ± 2.3 |
| 7u | 4-indolyl | >40 | 30.2 ± 2.7 | 35.7 ± 3.2 |
| CA-4 (positive control) | 0.02 ± 0.003 | 0.015 ± 0.002 | 0.018 ± 0.002 |
Data represents the mean ± SD of three independent experiments.
Table 2: Qualitative Tubulin Polymerization Inhibition Data for Compound 7k [1]
| Compound | Concentration | Effect on Tubulin Polymerization |
| DMSO (vehicle) | - | Normal polymerization |
| Compound 7k | 20 µM | Inhibition of polymerization |
| Compound 7k | 50 µM | Strong inhibition of polymerization |
| CA-4 (positive control) | 5 µM | Strong inhibition of polymerization |
| Paclitaxel (positive control) | 5 µM | Promotion of polymerization |
Note: A specific IC50 value for the inhibition of tubulin polymerization by compound 7k is not provided in the primary literature. The data indicates a dose-dependent inhibitory effect.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is adapted from the methodology used to evaluate compound 7k.[1]
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Positive controls: Combretastatin A-4 (CA-4), Paclitaxel
-
Vehicle control: DMSO
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin reaction mixture on ice by combining purified tubulin, General Tubulin Buffer, and glycerol to final concentrations of 3 mg/mL tubulin and 10% glycerol.
-
Prepare serial dilutions of the this compound compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the test compound, control, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add 45 µL of the tubulin reaction mixture containing GTP (final concentration 1 mM) to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control.
-
Inhibitors will show a decrease in the maximum absorbance and/or a slower rate of polymerization.
Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative activity of this compound derivatives against cancer cell lines.[1][2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., SGC-7901, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound derivatives on the microtubule network within cells.[1]
Principle: Cells are treated with the test compound, fixed, and permeabilized. The microtubule network is then stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The morphology of the microtubule network is then observed using a fluorescence microscope.
Materials:
-
HeLa cells (or other suitable cell line)
-
Sterile glass coverslips
-
12-well plates
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
DAPI solution (1 µg/mL)
-
Antifade mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Seed HeLa cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound compound at the desired concentration (e.g., 2-fold IC50) for 24 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Expected Results:
-
Control cells will display a well-organized and extensive microtubule network.
-
Cells treated with an effective this compound derivative will show a disrupted and depolymerized microtubule network, with a diffuse cytoplasmic fluorescence instead of distinct filaments.[1]
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for the evaluation of 5H-Pyrido[4,3-b]indoles.
Caption: Cascade of events following tubulin polymerization inhibition.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for γ-Carboline Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of γ-carboline derivatives in neurodegenerative disease research. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this promising class of compounds.
Introduction to γ-Carboline Derivatives
γ-Carbolines are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Their therapeutic potential stems from a multi-target mechanism of action, which includes the inhibition of key enzymes, modulation of neurotransmitter receptors, and interference with pathogenic protein aggregation.[4][5] One of the most studied γ-carboline derivatives is Dimebon (Latrepirdine), initially developed as an antihistamine in Russia.[2][5]
Mechanism of Action
The neuroprotective effects of γ-carboline derivatives are attributed to their ability to modulate several key pathological pathways in neurodegenerative diseases:
-
Inhibition of Protein Aggregation: γ-Carbolines, including Dimebon, have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as amyloid-beta (Aβ), tau, and α-synuclein.[4][5] This action helps to reduce the formation of toxic protein aggregates that are a hallmark of these diseases.
-
Enzyme Inhibition: These compounds are known to inhibit the activity of several enzymes involved in neurodegenerative processes. This includes cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are key targets in Alzheimer's disease therapy, and kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are involved in tau hyperphosphorylation.[6][7][8][9]
-
Receptor Modulation: γ-Carboline derivatives can modulate the activity of various neurotransmitter receptors, most notably N-methyl-D-aspartate (NMDA) receptors.[5][10] By acting as antagonists, they can prevent excitotoxicity, a process of neuronal damage caused by excessive stimulation by the neurotransmitter glutamate.
-
Mitochondrial Protection: Some γ-carboline derivatives, like Dimebon, have been reported to stabilize mitochondrial function, which is often impaired in neurodegenerative diseases.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of selected γ-carboline derivatives from various studies.
Table 1: In Vitro Inhibitory Activity of γ-Carboline Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Dimebon | Butyrylcholinesterase (BChE) | Ellman's Method | 7.9 µM | [11] |
| Dimebon | Acetylcholinesterase (AChE) | Ellman's Method | 42 µM | [11] |
| 5-Methyl-γ-carboline | Not Specified | In vivo test | 0.25 µmol/100 g b.w. | [10] |
| Harmine (β-carboline) | DYRK1A | In vitro kinase assay | 0.7 µM | [12] |
| Compound C-2c (γ-carboline-phenothiazine conjugate) | Butyrylcholinesterase (BChE) | Ellman's Method | 0.39 ± 0.02 µM | [6] |
| Compound C-1e (γ-carboline-phenothiazine conjugate) | Butyrylcholinesterase (BChE) | Ellman's Method | 0.52 ± 0.01 µM | [6] |
| Compound C-1f (γ-carboline-phenothiazine conjugate) | Butyrylcholinesterase (BChE) | Ellman's Method | 0.58 ± 0.06 µM | [6] |
| Harmaline (β-carboline) | NMDA Receptor ([3H]MK-801 binding) | Radioligand binding assay | 60 µM (inferior olive), 170 µM (cortex) | [13] |
| γ-carboline 3{14} | Serotonin 5-HT6 Receptor | Radioligand binding assay | 0.37 µM | [14] |
| γ-carboline 3{8} | Histamine H1 Receptor | Radioligand binding assay | 0.1 µM | [14] |
Table 2: In Vivo Efficacy of γ-Carboline Derivatives in Animal Models of Neurodegenerative Disease
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Dimebon | TauP301S transgenic mice | Tauopathy | Partially protected against progressive decline in motor function and accumulation of tau-positive dystrophic neurons. | [15] |
| 5-Methyl-γ-carboline | Rats | Scopolamine-induced cognitive impairment | Most potent compound in reversing cognitive impairment in an 8-arm radial maze test. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[6][8][16]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)
-
AChE or BChE enzyme solution (e.g., from electric eel or equine serum)
-
Test γ-carboline derivatives dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagent Mix: In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the test compound solution at various concentrations (or solvent for control)
-
10 µL of AChE or BChE enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI or BTCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (GSK-3β and DYRK1A)
This protocol describes a general method for assessing the inhibitory activity of γ-carboline derivatives against GSK-3β and DYRK1A using a luminescence-based assay.[7][9][12]
Materials:
-
Recombinant human GSK-3β or DYRK1A enzyme
-
Specific peptide substrate for the respective kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of the test γ-carboline derivatives in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and its specific peptide substrate in the kinase assay buffer.
-
Reaction Setup: In the wells of the 384-well plate, add:
-
The test compound solution at various concentrations.
-
The kinase/substrate mixture.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This protocol is used to monitor the aggregation of Aβ peptides in the presence of γ-carboline derivatives.[16][17]
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
Black 96-well plates with a clear bottom
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare Aβ Solution: Dissolve the Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and then resuspend in the assay buffer to the desired concentration.
-
Reaction Setup: In the wells of the black 96-well plate, mix:
-
Aβ solution
-
Test γ-carboline derivative at various concentrations (or solvent for control)
-
ThT solution (final concentration typically 10-20 µM)
-
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals over a period of several hours to days.
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.
Protocol 4: SH-SY5Y Cell-Based Assay for Tau Phosphorylation
This protocol describes the use of the human neuroblastoma cell line SH-SY5Y to assess the effect of γ-carboline derivatives on tau phosphorylation.[7]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Okadaic acid (to induce tau hyperphosphorylation)
-
Test γ-carboline derivatives
-
Lysis buffer
-
Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of the γ-carboline derivative for a specified time (e.g., 1 hour).
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 20 nM for 24 hours).
-
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total tau and specific phospho-tau epitopes.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau. Compare the levels in treated cells to control cells to determine the effect of the γ-carboline derivative on tau phosphorylation.
Protocol 5: In Vivo 8-Arm Radial Maze Test for Cognitive Assessment
This protocol is a widely used behavioral test to assess spatial learning and memory in rodents and can be used to evaluate the efficacy of γ-carboline derivatives in reversing cognitive deficits.[10]
Apparatus:
-
An 8-arm radial maze with a central platform from which eight arms radiate outwards. Food wells are located at the end of each arm.
Procedure:
-
Habituation: Habituate the animals to the maze for a few days by allowing them to freely explore and find food rewards in all arms.
-
Training:
-
Bait a specific number of arms (e.g., 4 out of 8) with a food reward. The location of the baited arms should be consistent for each animal throughout the training.
-
Place the animal in the center of the maze and allow it to explore and retrieve the food rewards.
-
A trial ends when the animal has found all the rewards or after a set time limit.
-
Record the number of errors (entering an unbaited arm or re-entering a previously visited baited arm).
-
Train the animals for several days until they reach a stable performance.
-
-
Drug Testing:
-
Induce a cognitive deficit in the animals using a pharmacological agent (e.g., scopolamine).
-
Administer the test γ-carboline derivative at various doses prior to the maze test.
-
Conduct the 8-arm radial maze test as described in the training phase.
-
-
Data Analysis:
-
Compare the number of errors and the time taken to complete the task between the vehicle-treated and drug-treated groups.
-
A significant reduction in errors in the drug-treated group indicates an improvement in cognitive function.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of γ-carboline derivatives.
Caption: Key neuroprotective mechanisms of γ-carboline derivatives.
Caption: A typical in vitro screening workflow for γ-carboline derivatives.
Caption: Inhibition of tau hyperphosphorylation by γ-carboline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sites of Neuroprotective Action of Dimebon (Latrepirdine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Conjugates of γ-Carbolines and Phenothiazine as new selective inhibitors of butyrylcholinesterase and blockers of NMDA receptors for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways | MDPI [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic administration of dimebon ameliorates pathology in TauP301S transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5H-Pyrido[4,3-b]indole Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on 5H-Pyrido[4,3-b]indole analogs and their potential as anticancer agents. This document includes a summary of their cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Introduction
This compound, a core structural motif found in many biologically active compounds, has emerged as a promising scaffold for the development of novel anticancer therapeutics. Analogs of this heterocyclic system have demonstrated significant cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics, induction of cell cycle arrest, and modulation of key signaling pathways that govern cell proliferation and apoptosis. This document serves as a resource for researchers interested in the evaluation and characterization of these compounds.
Data Presentation: Cytotoxicity of this compound Analogs
The following tables summarize the in vitro anti-proliferative activity of various this compound analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anti-proliferative Activity of 9-aryl-5H-pyrido[4,3-b]indole Derivatives
| Compound | SGC-7901 (Gastric) IC50 (μM) | HeLa (Cervical) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |
| 7k | >40 | 8.7 ± 1.3 | 20.3 ± 2.4 |
Data extracted from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors.
Table 2: Anti-proliferative Activity of Pyrido[3,4-b]indole Derivatives
| Compound | HCT116 (Colon) IC50 (μM) | HPAC (Pancreatic) IC50 (μM) | MIA PaCa-2 (Pancreatic) IC50 (μM) | Panc-1 (Pancreatic) IC50 (μM) |
| 11 | 0.13 | 0.2 | 0.2 | >50 |
| 23 | ~30-45 | ~30-45 | ~30-45 | >50 |
| 24 | ~30-45 | ~30-45 | ~30-45 | >50 |
| 30 | 3.0 | >50 | >50 | >50 |
Data extracted from a study on Pyrido[3,4-b]indole derivatives as broad-spectrum anticancer agents.[1][2][3][4]
Table 3: Cytotoxicity of 1H-pyrido[3,4-b]indol-1-one Hybrids
| Compound | MCF-7 (Breast) Average Cell Death (%) | 4T1 (Mouse Breast) Average Cell Death (%) | MDA-MB-231 (Breast) Average Cell Death (%) |
| 9c | 75.14 ± 0.02 | 72.34 ± 0.04 | 94.73 ± 1.10 |
Data based on an initial concentration of 25 μM.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of this compound analogs are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well. Incubate at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
b) Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method for cell density determination based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After treatment, add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate four times with 1% (v/v) acetic acid and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid.
-
Solubilization: After the plate is completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.
Cell Cycle Analysis Protocol
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 ml of PBS and add 4.5 ml of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with FACS buffer.
-
Staining: Resuspend the cell pellet in 0.5 ml of PI/RNase staining buffer.
-
Analysis: Analyze the stained cells using a flow cytometer.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in your cell line of choice. Harvest 1-5 x 10^5 cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
-
Assay Setup: In a pre-warmed 96-well plate, add tubulin polymerization buffer and the test compound.
-
Initiation of Polymerization: Add purified tubulin to the mixture to initiate polymerization.
-
Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound analogs and a general workflow for their evaluation.
Caption: Experimental workflow for evaluating this compound analogs.
Caption: Inhibition of tubulin polymerization by this compound analogs.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of a γ-Carboline Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-carboline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Derivatives of γ-carboline have demonstrated significant potential in therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[1] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like DNA topoisomerase II to the modulation of G-protein coupled receptors such as the cysteinyl leukotriene receptor 1 (CysLT1).[2][3] Given this therapeutic promise, high-throughput screening (HTS) of γ-carboline libraries is a critical step in the identification of novel lead compounds for drug discovery programs.
These application notes provide a comprehensive guide to performing HTS campaigns with a γ-carboline library. Detailed protocols for both cell-based phenotypic screens and target-based biochemical assays are presented, along with methodologies for data analysis and hit validation. Additionally, this document summarizes the known anticancer and anti-inflammatory activities of various γ-carboline derivatives and provides visual representations of relevant signaling pathways to aid in understanding their potential mechanisms of action.
Data Presentation: Biological Activity of γ-Carboline Derivatives
The following tables summarize the reported in vitro activities of various γ-carboline derivatives. This data can serve as a valuable reference for hit validation and structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of γ-Carboline Derivatives (IC50 values in µM)
| Compound ID | A549 (Lung) | SGC-7901 (Gastric) | HCT116 (Colon) | MCF-7 (Breast) | K562 (Leukemia) | SiHa (Cervix) | Colo-205 (Colon) | PC-3 (Prostate) |
| Series 1 | ||||||||
| Sulfonate 11f | 0.15 - 4.5 | - | 0.15 - 4.5 | 0.15 - 4.5 | 0.15 - 4.5 | - | - | - |
| Latrepirdine Derivatives | ||||||||
| LP-1 | 3-5 | - | - | 3-5 | - | 3-5 | - | - |
| LP-14 | Low µM | - | - | Low µM | - | Low µM | Low µM | - |
| β-carboline Derivatives with Anticancer Activity | ||||||||
| Compound 9 | - | - | - | - | - | - | - | - |
| Compound 4 | - | - | - | - | - | - | - | - |
| Compound 10 | - | - | - | - | - | - | - | - |
| Compound 8g | - | - | - | - | - | - | - | 9.56 |
| Compound 8q | - | - | - | - | - | - | - | 9.86 |
| Harmine Derivatives | ||||||||
| Harmine | - | - | - | - | - | - | - | - |
| Other Derivatives | ||||||||
| YCH337 | ~0.3 | - | - | - | - | - | - | - |
Note: A dash (-) indicates that data was not reported for that specific cell line in the cited literature. Data for some compounds are reported as a range across multiple cell lines.
Table 2: DNA Topoisomerase Inhibition by Carboline Derivatives
| Compound | Target | Activity | ED50 / IC50 |
| Trp-P-1 (γ-carboline) | Topoisomerase I | Inhibition | 1.48 µg/mL |
| Trp-P-2 (γ-carboline) | Topoisomerase I | Inhibition | 1.55 µg/mL |
| Trp-P-1 (γ-carboline) | Topoisomerase II | Inhibition | ~50 µg/mL |
| Trp-P-2 (γ-carboline) | Topoisomerase II | Inhibition | ~50 µg/mL |
| Derivative 8j (β-carboline) | Topoisomerase II | Inhibition | - |
| Derivative 13g (β-carboline) | Topoisomerase II | Inhibition | - |
Table 3: CysLT1 Receptor Antagonist Activity of γ-Carboline Derivatives
| Compound ID | In Vitro Potency (IC50 nM) |
| IV-1 | 16 |
| IV-2 | 17 |
| IV-3 | 30 |
| IV-4 | 16 |
| IV-5 | 3.2 |
| IV-6 | 26 |
| IV-7 | 4.1 |
| IV-8 | 3.0 |
| IV-9 | 0.91 |
| IV-14 | 1.2 |
| XVIII-1 | 20 |
| XVIII-2 | 15 |
| VIII-1 | 12 |
Experimental Protocols
This section provides detailed protocols for primary high-throughput screening of a γ-carboline library. Both a cell-based cytotoxicity assay and a target-based biochemical assay are described.
Protocol 1: Primary HTS for Anticancer Activity using a Cell-Based Cytotoxicity Assay
This protocol is designed for the primary screening of the γ-carboline library to identify compounds that reduce cancer cell viability. A resazurin-based assay is a common and robust method for this purpose.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
γ-Carboline library dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. This results in a final volume of 50 µL per well.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate wavelengths using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).
-
Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Protocol 2: Secondary HTS for Apoptosis Induction using a Caspase-Glo® 3/7 Assay
This protocol is used to confirm whether the primary hits from the cytotoxicity screen induce apoptosis by measuring the activity of caspase-3 and -7.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
2. Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure for cell seeding and compound addition as in Protocol 1.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
3. Data Analysis:
-
An increase in luminescence relative to the negative control indicates an increase in caspase-3/7 activity, suggesting an apoptotic mechanism of action.
-
Dose-response curves can be generated to determine the EC50 for caspase activation for each hit compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by γ-carbolines and a typical HTS workflow.
References
- 1. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5H-Pyrido[4,3-b]indole Derivatives as CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel.[1] These mutations can lead to a dysfunctional protein, with the F508del mutation being the most prevalent, causing the protein to be misfolded and degraded before it can reach the cell membrane.[1] A class of small molecules known as CFTR correctors aims to rescue the trafficking of these misfolded proteins to the cell surface.[1] Another class, CFTR potentiators, works to enhance the channel opening probability of the CFTR protein that is present at the cell membrane.[2]
This document provides detailed application notes and protocols for the study of 5H-Pyrido[4,3-b]indole derivatives, a novel class of CFTR potentiators. These compounds have shown promise in rescuing the gating defects of mutant CFTR, such as the F508del and G551D mutations.[3][4] The following sections will detail the experimental protocols for key assays used to characterize these compounds and present quantitative data on their efficacy and potency.
Quantitative Data Summary
The following table summarizes the in vitro activity of selected 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators in Fischer rat thyroid (FRT) cells expressing F508del-CFTR. The data is extracted from the primary literature and presented here for comparative analysis.[5]
| Compound ID | Chemical Structure | Efficacy (Emax %) | Potency (EC50, μM) |
| Hit-7 (1) | 8-methoxy-2-(3-(trifluoromethyl)benzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 100 ± 5 | 0.3 ± 0.1 |
| Hit-8 (2) | 8-methoxy-2-(4-(trifluoromethyl)benzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 95 ± 6 | 0.5 ± 0.2 |
| Hit-9 (3) | 8-methoxy-2-(3,5-bis(trifluoromethyl)benzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 110 ± 8 | 0.2 ± 0.05 |
| 39 | (R)-8-methoxy-2-(1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 120 ± 7 | 0.08 ± 0.02 |
Experimental Protocols
Cell Culture: Fischer Rat Thyroid (FRT) Cells
FRT cells are a widely used model for studying CFTR function due to their polarized nature and lack of endogenous cAMP-regulated chloride channels.[6][7]
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR or G551D-CFTR and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Culture Medium: Coon's modified Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] For experiments involving the F508del-CFTR mutation, a low-temperature correction is often employed by incubating the cells at 27°C for 24-48 hours prior to the assay to promote the trafficking of the misfolded protein to the cell surface.[8]
Halide-Sensitive YFP Assay for CFTR Potentiator Screening
This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).[9][10][11]
Materials:
-
FRT cells expressing mutant CFTR and YFP
-
96-well or 384-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer: PBS containing 10 µM Forskolin and 50 µM Genistein (or other CFTR activators)
-
Iodide buffer: PBS with 100 mM Sodium Iodide replacing Sodium Chloride
-
This compound derivatives dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed FRT cells in the multi-well plates and grow to confluence. If using F508del-CFTR cells, perform low-temperature correction (27°C for 24-48 hours) before the assay.
-
Compound Incubation: Wash the cells with PBS. Add PBS containing the desired concentrations of the this compound derivatives (with a final DMSO concentration not exceeding 0.5%). Incubate for 15-30 minutes at 37°C.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Stimulation and Quenching: Add the iodide buffer containing CFTR activators (e.g., forskolin and genistein) to the wells.
-
Kinetic Fluorescence Reading: Immediately begin kinetic fluorescence readings every 1-2 seconds for 1-2 minutes. The influx of iodide will quench the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each well. Potentiator activity is determined by the increase in the quenching rate compared to the control (activators alone). Dose-response curves can be generated to determine EC50 values.
Ussing Chamber Short-Circuit Current (Isc) Assay
The Ussing chamber is a more detailed electrophysiological method to measure ion transport across an epithelial monolayer.[1][12] It provides a functional readout of CFTR activity by measuring the short-circuit current.
Materials:
-
Polarized FRT cell monolayers grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose, pH 7.4)
-
CFTR activators: Forskolin (10 µM), Genistein (50 µM)
-
CFTR inhibitor: CFTRinh-172 (10 µM)
-
This compound derivatives
Procedure:
-
Monolayer Preparation: Grow FRT cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.
-
Chamber Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Add Ringer's solution to both chambers and allow the system to equilibrate.
-
Baseline Isc Measurement: Measure the baseline short-circuit current.
-
Compound Addition (Apical): Add the this compound derivative to the apical chamber and record the change in Isc.
-
CFTR Activation: Add CFTR activators (forskolin and genistein) to the apical chamber to stimulate CFTR activity and record the increase in Isc.
-
CFTR Inhibition: Add a CFTR inhibitor (CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.
-
Data Analysis: The potentiation effect of the this compound derivative is quantified by the increase in the forskolin-stimulated Isc in the presence of the compound compared to its absence.
Signaling Pathways and Experimental Workflows
CFTR Potentiation Signaling Pathway
This compound derivatives act as direct potentiators of the CFTR channel. Their mechanism of action is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis cycle that typically gates the channel.[13] They are thought to bind to the CFTR protein and stabilize the open-channel conformation, thereby increasing the probability of the channel being open and allowing for greater chloride ion flux.
Caption: Direct potentiation of the CFTR channel by this compound derivatives.
Experimental Workflow for a CFTR Potentiator Drug Discovery Campaign
The discovery and characterization of novel CFTR potentiators like the this compound derivatives typically follows a multi-step process, starting with high-throughput screening and progressing to more detailed functional and in vivo studies.
Caption: A typical drug discovery workflow for identifying and validating CFTR potentiators.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression of cystic fibrosis transmembrane conductance regulator in a model epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FRT — English [quality4lab.igb.cnr.it]
- 8. Rescue of Mutant CFTR Trafficking Defect by the Investigational Compound MCG1516A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
- 13. A common mechanism for CFTR potentiators [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 5H-Pyrido[4,3-b]indole Compounds: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of 5H-Pyrido[4,3-b]indole compounds in various mouse models. The protocols are compiled from published research and are intended to serve as a comprehensive guide for investigating the therapeutic potential of this class of compounds in oncology, inflammation, and neuroprotection.
I. Application Notes
The this compound scaffold, a gamma-carboline, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] In vivo studies in mouse models have been crucial in validating the therapeutic potential of these compounds. Key areas of investigation include their use as anticancer agents, targeting pathways like Janus kinase 2 (JAK2) and tubulin polymerization, as well as their potential anti-inflammatory and neuroprotective effects.[2][3][4][5]
Key Therapeutic Areas and Mechanisms of Action:
-
Oncology:
-
JAK2 Inhibition: Certain 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been identified as potent and orally active inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway.[2][6] Dysregulation of this pathway is implicated in myeloproliferative disorders.[2][6]
-
Tubulin Polymerization Inhibition: 9-aryl-5H-pyrido[4,3-b]indole derivatives have shown significant antitumor activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3][4][5]
-
-
Inflammation: While specific in vivo anti-inflammatory studies on this compound compounds are emerging, the broader indole class of compounds has demonstrated the ability to alleviate liver inflammation by reducing the expression of pro-inflammatory mediators.[7] This suggests a potential therapeutic avenue for this compound derivatives.
-
Neuroprotection: Indole-based compounds have shown promise in promoting neurogenesis and exhibiting neuroprotective effects.[8][9] Although specific in vivo neuroprotection data for this compound compounds is an area of active research, the shared indole scaffold suggests potential applications in neurodegenerative disease models.
II. Quantitative Data Summary
The following tables summarize the in vivo efficacy data for representative this compound compounds from published studies.
Table 1: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Mouse Models
| Compound Class | Mouse Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| 9-aryl-5H-pyrido[4,3-b]indole | Xenograft | MGC-803 | 15 mg/kg | 70% | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole | Xenograft | MGC-803 | 30 mg/kg | 80% | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole | Xenograft | HCT116 | Not Specified | 71.79% | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole | 4T1-xenograft | 4T1 | 2.5 mg/kg | 52% | [4] |
Table 2: In Vitro Antiproliferative Activity of a 9-aryl-5H-pyrido[4,3-b]indole Derivative (Compound 7k)
| Cell Line | IC50 (µM) | Reference |
| HeLa | 8.7 ± 1.3 | [4][5] |
III. Experimental Protocols
This section provides detailed protocols for key in vivo experiments.
Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model
This protocol is adapted from studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives.[3][4]
1. Objective: To evaluate the in vivo antitumor activity of a this compound compound in a subcutaneous xenograft mouse model.
2. Materials:
-
Animals: Female CD-1 mice.[10]
-
Tumor Cells: MGC-803 (gastric cancer) or HCT116 (colon cancer) cells.[3]
-
Test Compound: this compound derivative.
-
Vehicle: Appropriate vehicle for compound solubilization (e.g., 0.5% carboxymethylcellulose sodium).
-
Positive Control: A standard-of-care chemotherapy agent (e.g., doxorubicin).
-
Equipment: Calipers, animal balance, sterile syringes and needles.
3. Methodology:
- Cell Culture: Culture the selected cancer cell line under appropriate conditions.
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 0.1 mL PBS) into the right flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).
- Animal Grouping: Randomize the mice into treatment groups (e.g., n=6-10 per group): Vehicle control, Test compound (multiple doses), and Positive control.
- Compound Administration: Administer the test compound and controls as per the desired schedule (e.g., daily intraperitoneal injection).
- Endpoint Measurement:
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and weigh them.
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Experimental Workflow for Xenograft Model
Caption: Workflow for assessing antitumor efficacy in a mouse xenograft model.
Protocol 2: Evaluation of JAK2 Inhibition In Vivo
This protocol is based on the discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as JAK2 inhibitors.[2]
1. Objective: To assess the in vivo inhibition of JAK2 signaling by a this compound compound in a relevant mouse model.
2. Materials:
-
Animals: C57BL/6 mice.[2]
-
Model: A model of myeloproliferative disorder, which can be generated by transplanting bone marrow cells transduced with a retrovirus expressing JAK2-V617F into irradiated recipient mice.
-
Test Compound: this compound derivative.
-
Vehicle: Appropriate vehicle for oral administration.
-
Endpoint Analysis Reagents: Antibodies for phosphorylated STAT5 (p-STAT5) and total STAT5 for Western blotting or flow cytometry.
3. Methodology:
- Model Generation: Establish the JAK2-V617F driven myeloproliferative disorder model in mice.
- Compound Administration: Orally administer the test compound or vehicle to the mice.
- Sample Collection: At various time points after administration, collect peripheral blood or bone marrow samples.
- Pharmacodynamic (PD) Marker Analysis:
- Isolate peripheral blood mononuclear cells (PBMCs) or bone marrow cells.
- Lyse the cells and perform Western blotting to detect the levels of p-STAT5 and total STAT5. A reduction in the p-STAT5/STAT5 ratio indicates JAK2 inhibition.
- Alternatively, use flow cytometry to analyze p-STAT5 levels in specific cell populations (e.g., granulocytes).
- Efficacy Endpoints: Monitor disease-related parameters such as spleen size, white blood cell count, and hematocrit over the course of the treatment.
- Data Analysis: Quantify the reduction in p-STAT5 levels and correlate it with the observed therapeutic effects.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by this compound compounds.
Protocol 3: Assessment of Anti-inflammatory Activity
This is a general protocol for assessing anti-inflammatory activity, which can be adapted for this compound compounds based on studies of other indole derivatives.[7]
1. Objective: To evaluate the in vivo anti-inflammatory effects of a this compound compound in a lipopolysaccharide (LPS)-induced inflammation mouse model.
2. Materials:
-
Animals: C57BL/6 mice.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: this compound derivative.
-
Vehicle: Appropriate vehicle for oral gavage.
-
Endpoint Analysis Reagents: ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), reagents for quantitative PCR (qPCR).
3. Methodology:
- Acclimatization: Acclimatize mice for at least one week.
- Compound Administration: Orally administer the test compound or vehicle to the mice.
- Induction of Inflammation: After a specific time (e.g., 30 minutes), intraperitoneally inject LPS (e.g., 10 mg/kg body weight) to induce a systemic inflammatory response.[7]
- Sample Collection: After a set period (e.g., 4 hours), euthanize the mice and collect blood (for serum) and liver tissue.[7]
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
- Gene Expression Analysis: Isolate RNA from the liver tissue and perform qPCR to analyze the expression of genes encoding pro-inflammatory mediators.
- Data Analysis: Compare the levels of inflammatory markers in the compound-treated group with the LPS-only control group.
LPS-Induced Inflammatory Signaling
Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB signaling.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3rvg - Crystals structure of Jak2 with a 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitor - Summary - 日本蛋白質結構資料庫 [pdbj.org]
- 7. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-1-methyl-5H-pyrido[4,3-b]-indole initiates two-stage carcinogenesis in mouse skin but is not a complete carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Inner Workings of Cells: Application Notes and Protocols for Gamma-Carboline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of gamma-carboline-based probes in cellular imaging. Gamma-carbolines, a class of heterocyclic compounds, exhibit intrinsic fluorescence, making them promising candidates for the development of novel probes to visualize and study cellular processes.[1] This guide offers insights into their properties, potential mechanisms of action, and practical protocols for their application in live-cell imaging.
Introduction to Gamma-Carboline Probes
Gamma-carbolines (5H-pyrido[4,3-b]indoles) are structurally related to the more extensively studied beta-carbolines and have demonstrated a range of biological activities.[2][3] Their inherent fluorescence, with UV absorbance typically in the 340 to 380 nm range, allows for their use as fluorophores in cellular imaging applications.[1] The development of substituted gamma-carboline derivatives has opened avenues for creating probes with tailored photophysical and biological properties.[1]
Data Presentation: Photophysical Properties
The photophysical characteristics of carboline derivatives are crucial for their application as fluorescent probes. While comprehensive data for a wide range of gamma-carbolines is still an emerging area of research, the following tables summarize available data for representative gamma- and beta-carboline derivatives to provide a comparative overview.
Table 1: Photophysical Properties of a Representative Gamma-Carboline Derivative
| Compound | Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) |
| 3ac | DMSO | 230 | 450 |
| 3ac | CH3CN | 225, 350 | 450 |
| 3ac | CH2Cl2 | 230, 350 | 450 |
| 3ac | Toluene | 230, 350 | 450 |
| 3ac | Cyclohexane | 225, 350 | 450 |
(Data for compound 3ac, tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate, extracted from --INVALID-LINK--)[1]
Table 2: Photophysical Properties of Selected 1,3-Diaryl-β-carboline Derivatives
| Compound | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 5c | 292, 327 | 387 | 30,900 (@ 292 nm) | 0.61 |
| 5d | 289, 330 | 389 | 39,000 (@ 289 nm) | 0.74 |
| 5e | 290, 333 | 403 | 37,300 (@ 290 nm) | 0.45 |
| 5f | 289, 337 | 407 | 34,400 (@ 289 nm) | 0.62 |
(Data extracted from --INVALID-LINK--)[4][5]
Signaling Pathway Interaction: DNA Intercalation and Topoisomerase II Inhibition
Certain gamma-carboline derivatives have been shown to exert their cytotoxic effects by interacting with cellular DNA. These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction can subsequently stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing this "cleavable complex," the gamma-carbolines inhibit the re-ligation of the DNA strand, leading to DNA breaks and ultimately triggering apoptosis.[6]
Experimental Protocols
The following protocols provide a starting point for utilizing gamma-carboline-based probes for cellular imaging. Optimization may be required for different cell types and specific gamma-carboline derivatives.
General Workflow for Cellular Imaging
The process of cellular imaging with a fluorescent probe generally follows a standard workflow, from cell preparation to image analysis.
Protocol for Live-Cell Imaging of HeLa Cells with Gamma-Carboline Derivative 3ac
This protocol is adapted from a study utilizing a specific 1-indolyl-3,5,8-substituted γ-carboline.[1]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Gamma-carboline derivative 3ac
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with a 405 nm laser line and appropriate emission filters (e.g., 420-470 nm)
-
4-well confocal dishes or other imaging-compatible plates
Procedure:
-
Cell Seeding:
-
One to two days before imaging, seed HeLa cells into 4-well confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a stock solution of gamma-carboline 3ac in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 100 nM and 10 µM).
-
-
Cell Staining:
-
Aspirate the culture medium from the wells containing the HeLa cells.
-
Add the medium containing the desired concentration of gamma-carboline 3ac to the cells.
-
Incubate the cells for 3 hours at 37°C in a 5% CO₂ incubator.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without a washing step.
-
Place the confocal dish on the stage of the confocal microscope.
-
Use a 405 nm laser for excitation.
-
Collect the fluorescence emission in the 420-470 nm range.
-
Acquire images. The study noted excellent cytosolic uptake at a 10 µM concentration, with little uptake observed at 100 nM.[1]
-
Application to Specific Organelles: Design Considerations
While the search did not yield specific examples of gamma-carboline probes designed for or demonstrated to localize within specific organelles, the gamma-carboline scaffold represents a promising platform for the development of such probes. The following sections outline general principles for designing organelle-specific probes that could be applied to gamma-carboline derivatives.
Mitochondrial Targeting
Mitochondria can be targeted by exploiting their negative membrane potential. Cationic lipophilic molecules are often used as mitochondrial targeting moieties.
Lysosomal Targeting
Lysosomes are acidic organelles. Weakly basic amines that become protonated and trapped within the acidic environment are commonly used for lysosomal targeting.
Nuclear Targeting
The nucleus can be targeted by attaching a nuclear localization signal (NLS), a short peptide sequence that facilitates transport into the nucleus, or by using DNA-intercalating moieties.
Conclusion and Future Perspectives
Gamma-carboline-based fluorescent probes represent a versatile and promising class of tools for cellular imaging. Their intrinsic fluorescence and amenability to chemical modification provide a strong foundation for the development of novel probes with enhanced photophysical properties and specific subcellular targeting capabilities. The protocols and data presented here serve as a guide for researchers to begin exploring the potential of these compounds in their own cellular imaging studies. Future research will likely focus on the rational design and synthesis of gamma-carboline derivatives with improved brightness, photostability, and specific organelle localization to further expand their utility in elucidating complex biological processes.
References
- 1. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Carboline - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimulation by gamma-carboline derivatives (simplified analogues of antitumor ellipticines) of site specific DNA cleavage by calf DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5H-Pyrido[4,3-b]indole Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling synthesis of 5H-Pyrido[4,3-b]indoles (γ-carbolines). The guidance is tailored for researchers, chemists, and drug development professionals to diagnose and resolve experimental issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction to synthesize a 5H-Pyrido[4,3-b]indole derivative is resulting in a low yield or failing completely. What are the common causes?
A1: Low or no yield in the Suzuki coupling of N-heterocycles like γ-carbolines is a frequent issue. The primary culprits often include:
-
Catalyst Poisoning: The Lewis basic nitrogen atom on the pyridine ring of the this compound scaffold can coordinate with the palladium catalyst, leading to its deactivation and significantly reducing product yield[1].
-
Protodeboronation: This is an undesired side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a hydrogen atom, particularly common with electron-deficient heteroaryl boronic acids[1].
-
Poor Solubility: The starting materials, especially the γ-carboline halide, may have poor solubility in common organic solvents, which can impede the reaction rate[1][2].
-
Inactive Catalyst: The palladium source may be inactive. Pd(II) sources require in-situ reduction to the active Pd(0) state, and oxygen can deactivate the catalyst[1].
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, another common side reaction that consumes the electrophile[3].
Q2: How can I mitigate palladium catalyst poisoning when working with the this compound core?
A2: To overcome catalyst deactivation by the pyridine nitrogen, consider the following strategies:
-
Use Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition[1][4]. N-heterocyclic carbenes (NHCs) are also effective for this purpose[5][6].
-
Utilize Palladium Pre-catalysts: Using pre-formed, air-stable palladium pre-catalysts can ensure a consistent supply of active Pd(0) in the reaction.
-
Slow Addition of Substrate: A slow, controlled addition of the this compound coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst[1].
Q3: I am observing significant amounts of homocoupling byproducts from my boronic acid. How can this be suppressed?
A3: Homocoupling of boronic acids is typically promoted by the presence of oxygen. To minimize this side reaction:
-
Thoroughly Degas the Reaction Mixture: Removing dissolved oxygen is critical. This can be accomplished by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by performing several freeze-pump-thaw cycles[1].
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
-
Optimize Reaction Conditions: The choice of catalyst, ligand, and base can influence the rate of homocoupling versus the desired cross-coupling. Screening different conditions may be necessary to find the optimal system for your specific substrates[1].
Q4: What are the best practices for choosing a solvent and base for this specific Suzuki coupling?
A4: The choice of solvent and base is crucial and often substrate-dependent.
-
Solvents: Biphasic solvent systems are common in Suzuki reactions. For γ-carboline synthesis, a mixture of an organic solvent like 1,4-dioxane or DMF with water is frequently effective[1][7][8]. This aids in dissolving both the organic substrates and the inorganic base.
-
Bases: An inorganic base is required to activate the boronic acid for the transmetalation step[5]. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[6][7][9]. The strength of the base should be carefully considered, as overly strong bases can promote side reactions. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be used[2][5].
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling for this compound synthesis.
Caption: A troubleshooting flowchart for diagnosing and solving low-yield Suzuki coupling reactions.
Data Presentation: Reaction Conditions
The following table summarizes successful reaction conditions for the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives via Suzuki coupling, demonstrating the impact of different arylboronic acids on yield.
| Entry | Arylboronic Acid Substituent | Yield (%) | Reference |
| 1 | 4-tolyl | 86% | [7] |
| 2 | 2-methoxyphenyl | 53% | [7] |
| 3 | 4-fluorophenyl | 78% | [7] |
| 4 | 3-chlorophenyl | 72% | [7] |
| 5 | Phenyl | 81% | [7] |
| 6 | 4-cyanophenyl | 65% | [7] |
| General Conditions: 9-bromo-5H-pyrido[4,3-b]indole (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.1 eq.), K₂CO₃ (1.2 eq.), in 1,4-dioxane/H₂O (3:1) at 130°C for 25 min under microwave irradiation.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of 9-bromo-5H-pyrido[4,3-b]indole
This protocol is adapted from a reported synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives[7].
Materials:
-
9-bromo-5H-pyrido[4,3-b]indole
-
Substituted phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Microwave reactor vial with a stir bar
Procedure:
-
Reagent Preparation: To a microwave reaction vial, add 9-bromo-5H-pyrido[4,3-b]indole (0.10 mmol, 1.0 equiv), the desired substituted phenylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.01 mmol, 0.1 equiv), and K₂CO₃ (0.12 mmol, 1.2 equiv)[7].
-
Solvent Addition: Add 5 mL of a 1,4-dioxane/H₂O mixture (3:1 v/v) to the vial.
-
Degassing: Seal the vial and thoroughly degas the mixture by purging with nitrogen or argon for 10-15 minutes. This step is crucial to prevent catalyst oxidation and homocoupling side reactions[1].
-
Reaction: Place the sealed vial in a microwave reactor. Irradiate the mixture at 130°C for 25 minutes with stirring[7]. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add 50 mL of water to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 80 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 9-aryl-5H-pyrido[4,3-b]indole product.
General Experimental Workflow Diagram
This diagram illustrates the standard workflow for setting up and performing the Suzuki coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Gamma-Carboline Synthesis
Welcome to the technical support center for the synthesis of gamma-carbolines via the Pictet-Spengler and iso-Pictet-Spengler reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Pictet-Spengler and iso-Pictet-Spengler reactions for carboline synthesis?
The primary difference lies in the starting indole derivative, which dictates the resulting carboline isomer. The conventional Pictet-Spengler reaction utilizes a tryptamine (indole substituted at the 3-position with an ethylamine group) to produce tetrahydro-β-carbolines. In contrast, the iso-Pictet-Spengler reaction employs an isotryptamine (indole substituted at the 2-position with an ethylamine group) to yield the isomeric tetrahydro-γ-carbolines.
Q2: My iso-Pictet-Spengler reaction is resulting in a low yield. What are the most common culprits?
Low yields in the iso-Pictet-Spengler reaction can often be attributed to several factors:
-
Suboptimal Catalyst System: The choice and concentration of the acid catalyst are critical. Insufficient acid may lead to incomplete imine formation, while excessive acid can protonate the isotryptamine, rendering it non-nucleophilic.[1]
-
Reactive Aldehyde/Ketone: The structure of the carbonyl component plays a significant role. Sterically hindered or electron-poor aldehydes and ketones may exhibit reduced reactivity.
-
Reaction Temperature: While some reactions proceed at ambient temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of starting materials or the desired product.
-
Presence of Water: The formation of the imine intermediate involves the elimination of water. Incomplete removal of water can inhibit the reaction.
-
Uncatalyzed Background Reaction: In some cases, an acid-catalyzed racemic background reaction can compete with the desired stereoselective pathway, leading to a mixture of products and reduced enantiomeric excess.[2]
Q3: What are the recommended catalysts and solvents for the iso-Pictet-Spengler reaction?
A range of catalysts and solvents have been successfully employed. The optimal combination is substrate-dependent.
-
Catalysts:
-
Brønsted Acids: Trifluoroacetic acid (TFA) is a commonly used acid catalyst.[3]
-
Lewis Acids: Gold(I) complexes have been shown to be effective catalysts in related Pictet-Spengler reactions.
-
Organocatalysts: Chiral thiourea derivatives, often used in combination with a co-catalyst like benzoic acid, have proven highly effective for enantioselective iso-Pictet-Spengler reactions.[2]
-
-
Solvents:
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), toluene, and dichloroethane (DCE) are frequently used.[4][5] Aprotic media have, in some instances, provided superior yields compared to protic solvents.[6]
-
Protic Solvents: While less common for modern protocols, traditional Pictet-Spengler reactions have utilized protic solvents.
-
Q4: Can ketones be used in place of aldehydes for the synthesis of γ-carbolines?
Yes, ketones can be used as the carbonyl component in the iso-Pictet-Spengler reaction, which will result in a quaternary center at the 4-position of the tetrahydro-γ-carboline ring.[2]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst or incorrect concentration. | Screen different acid catalysts (e.g., TFA, benzoic acid). Optimize the catalyst loading; for co-catalyst systems, ensure the appropriate ratio is used.[2] |
| Low reactivity of the aldehyde or ketone. | Consider using a more reactive carbonyl compound. For less reactive substrates, increasing the reaction temperature may be necessary. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Consider the use of molecular sieves to remove any trace amounts of water. | |
| Formation of Multiple Products/Spots on TLC | Racemic background reaction is competing. | In co-catalyzed systems, ensure the concentration of the chiral catalyst is equal to or greater than the achiral co-catalyst.[2] |
| Decomposition of starting materials or product. | Monitor the reaction progress carefully by TLC. If decomposition is observed, consider lowering the reaction temperature. | |
| Formation of regioisomeric side products. | While less common in the iso-Pictet-Spengler reaction, regioisomeric products can sometimes form in related reactions.[7] Confirm the structure of the major product by spectroscopic methods (NMR, MS). | |
| Difficulty in Product Purification | Product co-elutes with starting materials. | Ensure the reaction has gone to completion by monitoring with TLC. If starting material and product have similar polarities, consider derivatization of the product (e.g., N-Boc protection) to alter its polarity for easier separation.[2] |
| Product is an oil and difficult to handle. | If the product is a free base, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which may be a crystalline solid and easier to purify by recrystallization.[4] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the iso-Pictet-Spengler reaction for the synthesis of tetrahydro-γ-carbolines.
Table 1: Effect of Catalyst System on Yield and Enantioselectivity
| Entry | Aldehyde | Catalyst System (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Thiourea 1 / Benzoic Acid (20) | Toluene | >98 (conversion) | 66 | [2] |
| 2 | 4-Chlorobenzaldehyde | Thiourea 5a / Benzoic Acid (20) | Toluene | - | 79 | [2] |
| 3 | Isobutyraldehyde | Thiourea 5a / Benzoic Acid (20) | Toluene | - | 89 | [2] |
Note: Specific structures for thiourea catalysts 1 and 5a can be found in the cited reference.
Experimental Protocols
Protocol 1: General Procedure for Thiourea/Benzoic Acid Co-catalyzed iso-Pictet-Spengler Reaction [2]
-
To a solution of the isotryptamine (1.0 equiv) in the chosen anhydrous solvent (e.g., toluene) is added the aldehyde (1.1 equiv).
-
The chiral thiourea catalyst (0.2 equiv) and benzoic acid (0.2 equiv) are then added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature) and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified. For enhanced purification and determination of enantiomeric excess, the crude product can be N-Boc protected using Boc-anhydride and a suitable base (e.g., triethylamine) in a solvent like dichloromethane.
-
The N-Boc protected product can be purified by trituration or recrystallization to obtain the optically pure tetrahydro-γ-carboline derivative.
Visualizations
Caption: General workflow for the iso-Pictet-Spengler reaction.
References
- 1. Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. via.library.depaul.edu [via.library.depaul.edu]
Technical Support Center: 5H-Pyrido[4,3-b]indole Solubility Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5H-Pyrido[4,3-b]indoles, a class of compounds also known as γ-carbolines, in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation of my 5H-Pyrido[4,3-b]indole compound in my aqueous assay buffer?
A1: 5H-Pyrido[4,3-b]indoles and their derivatives often exhibit poor aqueous solubility.[1][2][3] This is a common issue for many heterocyclic compounds being investigated as new chemical entities.[1] The precipitation you are observing is likely due to the compound's low solubility in your aqueous buffer system. Even when initially dissolved in an organic solvent like DMSO, the compound can crash out of solution when diluted into an aqueous medium.
Q2: I'm using DMSO to dissolve my compound, but it's still precipitating. What's going on?
A2: While DMSO is a common solvent for dissolving many organic compounds, there are a few factors to consider:
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced ability to dissolve some compounds. It is recommended to use freshly opened or properly stored anhydrous DMSO.[4][5]
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% or 1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain the solubility of highly insoluble compounds.
-
Compound-Specific Solubility: Not all this compound derivatives will have the same solubility profile. For example, Norharmane, a well-known β-carboline (a structural isomer of γ-carboline), is soluble in DMSO at concentrations ranging from 11 mg/mL to 34 mg/mL, but is insoluble in water and ethanol.[4][5]
Q3: Can I heat my solution to improve the solubility of my this compound?
A3: Gentle heating and sonication can be used to aid dissolution in the initial solvent (e.g., DMSO). However, be cautious as some compounds may be heat-labile and could degrade. It is crucial to determine the thermal stability of your specific compound before applying heat.
Q4: Are there alternative solvents I can use?
A4: Besides DMSO, other organic solvents like ethanol and dimethyl formamide (DMF) can be used to dissolve 5H-Pyrido[4,3-b]indoles.[6] However, the same considerations regarding final concentration and potential for cytotoxicity apply. The choice of solvent should be guided by the specific compound's solubility and the tolerance of the biological assay system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is a frequent challenge when preparing working solutions for biological assays.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation.
Detailed Steps:
-
Optimize DMSO Concentration: If your assay allows, you can cautiously increase the final DMSO concentration. However, always run a vehicle control to ensure the DMSO concentration is not affecting the biological outcome.
-
Employ Co-solvents: Co-solvents are water-miscible organic solvents that can enhance the solubility of poorly soluble compounds.[7] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7]
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by pH. For basic compounds like many 5H-Pyrido[4,3-b]indoles, decreasing the pH of the buffer can increase solubility.[7] Conversely, for acidic compounds, increasing the pH can improve solubility.[7] It's important to ensure that the pH change does not affect your assay's performance or the compound's stability.
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[7] Polysorbates (e.g., Tween 80) and Cremophor EL are commonly used surfactants.[7][8]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[7][9]
-
Consider Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be an effective strategy.[7][10] These formulations form fine emulsions upon gentle agitation in aqueous media.[10]
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results can often be traced back to poor compound solubility and bioavailability in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cell-based assay results.
Detailed Steps:
-
Visual Inspection: Before adding your compound to the cells, visually inspect the final dilution in the cell culture medium for any signs of precipitation.
-
Implement a Solubilization Strategy: If precipitation is observed, refer to the strategies outlined in "Issue 1" to improve the compound's solubility in the cell culture medium.
-
Verify Compound Concentration: After preparing the final working solution, consider analyzing the supernatant by HPLC or a similar method to confirm the actual concentration of the dissolved compound.
-
Assess Non-Specific Binding: Poorly soluble compounds can sometimes bind non-specifically to serum proteins in the cell culture medium, reducing the free concentration available to interact with the cells. Consider reducing the serum concentration or using serum-free media if your cell line can tolerate it.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Norharmane | DMSO | 11 mg/mL (65.40 mM) | [4] |
| Norharmane | DMSO | 34 mg/mL (202.15 mM) | [5] |
| Norharmane | Water | < 0.1 mg/mL (insoluble) | [4] |
| Norharmane | Ethanol | Insoluble | [5] |
| Norharmane | Ethanol, DMF | ~1 mg/mL | [6] |
| Novel β-carbolinium bromide (16l) | Water | 86 µg/mL | [11] |
| Trisubstituted harmine derivative | pH 7.4 buffer | 1.06 ± 0.08 mg/mL | [8] |
| Trisubstituted harmine derivative | pH 1.1 buffer | 1.62 ± 0.13 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of the this compound compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This protocol is an example for preparing a 1 mL working solution for in vivo studies, which can be adapted for in vitro assays.
-
Start with a concentrated stock solution of the this compound in DMSO (e.g., 34 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the concentrated DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Use the final solution immediately for optimal results.[5]
Signaling Pathway Considerations
5H-Pyrido[4,3-b]indoles and related carbolines are known to interact with various biological targets. For example, Norharmane is an inhibitor of monoamine oxidases (MAO-A and MAO-B).[4][5] When designing your experiments, it's important to consider the potential signaling pathways that may be affected.
Caption: Inhibition of MAO by 5H-Pyrido[4,3-b]indoles.
This diagram illustrates how a this compound like Norharmane can inhibit MAO, leading to an increase in the concentration of monoamine neurotransmitters in the synapse and subsequent downstream signaling. Understanding the mechanism of action of your compound is crucial for interpreting your experimental results.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity studies of novel β-carbolinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of γ-Carboline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with γ-carboline derivatives, particularly concerning their low cell permeability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my γ-carboline derivatives showing low cell permeability in my in vitro assays?
A1: Low cell permeability of γ-carboline derivatives can be attributed to several physicochemical and biological factors:
-
Physicochemical Properties: The inherent properties of your derivative, such as high molecular weight, low lipophilicity (LogP/LogD), a large polar surface area (PSA), and a high number of hydrogen bond donors and acceptors, can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. It is advisable to assess your compound against Lipinski's Rule of Five as a preliminary check.[1][2][3][4][5][6]
-
High Efflux Ratio: Your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp/MDR1), which are highly expressed in cell lines like Caco-2. These pumps actively transport the compound out of the cell, resulting in low apparent permeability from the apical to the basolateral side.
-
Low Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability, as only the dissolved compound is available for transport.
-
Compound Stability: The derivative may be unstable in the assay buffer and could be degrading during the experiment.
-
Lysosomal Trapping: As basic compounds, γ-carboline derivatives can become trapped in the acidic environment of lysosomes within the cell.
Q2: How can I determine if my γ-carboline derivative is a substrate of an efflux pump like P-glycoprotein?
A2: You can perform a bidirectional permeability assay using a cell line that overexpresses the efflux transporter of interest, such as MDCK-MDR1 cells.[7] By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for that efflux pump.[8]
Q3: What are some initial strategies I can employ to improve the cell permeability of my lead γ-carboline derivative?
A3: Several strategies can be explored to enhance the cell permeability of your compound:
-
Structural Modification (SAR Studies): Systematically modify the structure of the γ-carboline scaffold to optimize its physicochemical properties. This could involve altering substituents to modulate lipophilicity, reduce hydrogen bonding potential, or decrease molecular weight.[9][10]
-
Prodrug Approach: A prodrug is a bioreversible, inactive derivative of your active compound that is designed to have improved permeability.[6][11][12][13] Once inside the cell, the prodrug is converted to the active parent drug.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of permeation enhancers or encapsulation in nanoparticle delivery systems can improve oral bioavailability.[14][15][16]
Q4: My compound recovery is low in the permeability assay. What could be the cause and how can I troubleshoot this?
A4: Low compound recovery can be due to several factors:
-
Binding to Plasticware: The compound may be adsorbing to the surfaces of the assay plates.
-
Cellular Accumulation: The compound may be accumulating within the cell monolayer, for example, through lysosomal trapping.
-
Compound Instability: As mentioned, the compound may be degrading in the assay buffer.
To troubleshoot, you can:
-
Assess compound stability in the assay buffer over the time course of the experiment using LC-MS/MS.
-
Investigate lysosomal trapping by conducting the assay in the presence of a lysosomotropic agent like chloroquine. An increase in apparent permeability in the presence of such an agent would suggest lysosomal trapping.
-
To mitigate non-specific binding, consider adding a low concentration of a non-ionic surfactant to the buffer or using low-binding plates.
Section 2: Troubleshooting Guides
Troubleshooting Low Permeability in Caco-2 Assays
| Observation | Potential Cause | Recommended Action |
| Low Papp (A-to-B) and high Efflux Ratio (>2) | Compound is likely a substrate for an efflux pump (e.g., P-gp). | - Confirm P-gp substrate activity using an MDCK-MDR1 assay. - Perform the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if Papp (A-to-B) increases. |
| Low Papp (A-to-B) and Efflux Ratio is low (<2) | Poor passive permeability due to unfavorable physicochemical properties. | - Evaluate the compound's properties against Lipinski's Rule of Five (MW, LogP, H-bond donors/acceptors). - Consider structural modifications to improve lipophilicity or reduce polar surface area. |
| Inconsistent Papp values across replicates | - Inconsistent cell monolayer integrity. - Issues with compound solubility or stability. | - Verify the integrity of the Caco-2 monolayer in each well using TEER measurements before the experiment. - Ensure the compound is fully dissolved in the dosing solution and is stable for the duration of the assay. |
| Low compound recovery | - Non-specific binding to assay plates. - Lysosomal trapping. - Compound degradation. | - Use low-adhesion plates. - Include a lysosomotropic agent (e.g., chloroquine) to assess trapping. - Analyze compound stability in the assay buffer at 37°C. |
Troubleshooting PAMPA Assays
| Observation | Potential Cause | Recommended Action |
| Low permeability for a lipophilic compound | - Compound has precipitated in the donor well. - The artificial membrane is not properly formed. | - Check the aqueous solubility of the compound at the tested concentration. - Ensure the lipid solution is fresh and properly applied to the filter plate. |
| High variability between replicate wells | - Inconsistent membrane formation. - Bubbles trapped between the donor and acceptor plates. | - Be meticulous in the application of the lipid solution to ensure a uniform layer. - Carefully assemble the PAMPA "sandwich" to avoid trapping air bubbles. |
| Permeability does not correlate with Caco-2 data | PAMPA only measures passive permeability. | - If PAMPA permeability is high but Caco-2 permeability is low, suspect active efflux. - If PAMPA permeability is low but Caco-2 permeability is high, suspect active uptake. |
Section 3: Data Presentation
Due to the limited availability of public, quantitative permeability data specifically for a range of γ-carboline derivatives, the following tables are presented as templates. Researchers should populate these with their own experimental data for comparative analysis.
Table 1: Physicochemical Properties and Permeability of γ-Carboline Derivatives
| Compound ID | R1-group | R2-group | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Papp (A-B) (10-6 cm/s) | Efflux Ratio |
| γC-001 | H | H | 168.19 | 2.5 | 1 | 2 | Data | Data |
| γC-002 | Cl | H | 202.64 | 3.1 | 1 | 2 | Data | Data |
| γC-003 | OCH3 | H | 198.22 | 2.3 | 1 | 3 | Data | Data |
| γC-004 | H | NO2 | 213.19 | 2.2 | 1 | 4 | Data | Data |
| Control: Propranolol | - | - | 259.34 | 2.9 | 2 | 3 | >10 | <2 |
| Control: Atenolol | - | - | 266.34 | 0.16 | 3 | 4 | <1 | <2 |
Table 2: Effect of a P-gp Inhibitor on the Permeability of a γ-Carboline Derivative
| Compound | Condition | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| γC-00X | Standard | Data | Data | Data |
| γC-00X | + Verapamil (100 µM) | Data | Data | Data |
Section 4: Experimental Protocols
Caco-2 Permeability Assay
This protocol is for determining the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use wells with TEER values above a predetermined threshold (e.g., >250 Ω·cm2).
-
Transport Experiment (A-to-B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the dosing solution containing the test compound and Lucifer yellow to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Transport Experiment (B-to-A): a. Repeat the process, but add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer yellow to confirm monolayer integrity post-experiment.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free method to assess passive permeability.
Materials:
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Prepare Donor Plate: Add the dosing solution of the test compound to the wells of the lipid-coated donor plate.
-
Assemble the "Sandwich": Place the donor plate onto the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the compound concentration in the samples by LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using specific equations that account for the concentrations in the donor and acceptor wells and the incubation time.
Section 5: Visualizations
Logical Workflow for Troubleshooting Poor Permeability
Signaling Pathways Potentially Modulated by Carboline Derivatives in Cancer
Note: This diagram is based on known mechanisms of β-carboline alkaloids, which may be relevant to γ-carboline derivatives.
Potential Neuroprotective Signaling Pathways of Carboline Derivatives
Note: This diagram illustrates general neuroprotective pathways that could be modulated by γ-carboline derivatives based on their known biological activities.
References
- 1. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preventing degradation of "5H-Pyrido[4,3-b]indole" compounds during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5H-Pyrido[4,3-b]indole compounds to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound compounds.
Q1: My this compound compound, which was initially a white or off-white solid, has developed a yellow or brownish tint during storage. What could be the cause?
A1: A color change is often a visual indicator of chemical degradation. For electron-rich heterocyclic compounds like 5H-Pyrido[4,3-b]indoles, this can be due to oxidation, which can be accelerated by exposure to air and light.[1] It is recommended to analyze a sample of the discolored compound using a stability-indicating method like HPLC or TLC to assess its purity.
Q2: I ran a TLC of my stored compound and observed new spots that were not present in the initial analysis. What are these new spots?
A2: The appearance of new spots on a TLC plate indicates the formation of impurities, which are likely degradation products. Depending on the storage conditions, these could be oxides, hydrolyzed products, or polymers. The degradation of β-carbolines can be influenced by factors like heating and the presence of lipid oxidation products if stored in solution with oils.[2] To identify these new compounds, you can use analytical techniques such as HPLC-MS or NMR. A good starting point would be to compare the Rf values with known degradation products if standards are available.
Q3: My compound's solubility has changed, or it does not seem to be as potent in my bioassays as it used to be. Could this be related to degradation?
A3: Yes, a change in physical properties like solubility or a decrease in biological activity are strong indicators of degradation. Chemical changes to the this compound core can alter its physicochemical properties and its ability to interact with its biological target. It is crucial to re-evaluate the purity of the compound using a quantitative method like HPLC.
Q4: How can I confirm if my compound has degraded and by how much?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to quantify the purity of your compound and any degradation products.[3][4] This method can separate the parent compound from its degradants, allowing for accurate quantification of each. UV-Visible spectroscopy can also be used to monitor changes in the absorption spectra of the compounds during degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound compounds?
A1: To minimize degradation, this compound compounds should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C is advisable. Some studies on related compounds show stability at 4°C for shorter durations.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in amber-colored vials or in a light-blocking container.[1]
-
Container: Use tightly sealed, high-quality glass or inert plastic vials to prevent exposure to moisture and air.
Q2: How does pH affect the stability of this compound compounds in solution?
A2: The stability of β-carboline compounds can be pH-dependent. Acidic conditions, in conjunction with heat, have been shown to promote the formation and potential degradation of some β-carbolines.[6][7][8] For some derivatives, good stability has been observed in acidic (pH 1.1) and physiological (pH 7.4) conditions for up to 72 hours.[9] However, it is best to prepare fresh solutions for experiments and avoid long-term storage in solution unless stability data for your specific compound and buffer system is available.
Q3: Are there any materials or solvents that are incompatible with this compound compounds for storage?
A3: Avoid storing these compounds in reactive plastic containers that may leach plasticizers or other chemicals. When preparing solutions, use high-purity, degassed solvents. The presence of peroxides in ethers like THF or dioxane can lead to oxidation, so it is crucial to use freshly distilled or inhibitor-free solvents.
Q4: For how long can I store my this compound compound?
A4: The long-term stability depends on the specific substitutions on the this compound core and the storage conditions. Unsubstituted indolizine, a related compound, is not stable under ambient conditions, while substituted derivatives show increased stability.[1] It is good practice to re-analyze the purity of the compound after extended storage periods (e.g., every 6-12 months) to ensure its integrity.
Data on Factors Influencing Degradation
The following table summarizes the general effects of various factors on the stability of β-carboline compounds, including 5H-Pyrido[4,3-b]indoles, based on available literature.
| Factor | Condition | Effect on Stability | Reference |
| Temperature | Increased Temperature (e.g., 90°C, 110°C, 130°C) | Increased formation and potential degradation of β-carbolines. | [6][7][8] |
| Heating at 150°C and 180°C in oil | Increased degradation of norharman (a β-carboline). | [2] | |
| pH | Acidic conditions (e.g., pH 2.8, 3.1) | Increased formation and potential degradation of β-carbolines. | [6][7][8] |
| Acidic (pH 1.1) and Physiological (pH 7.4) | A specific harmine derivative was stable for at least 72 hours. | [9] | |
| Oxidation | Presence of lipid oxidation products | Increased degradation of norharman. | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound compounds. Method optimization will be required for specific derivatives.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies (for method validation):
-
Acid/Base Hydrolysis: Incubate the compound in dilute HCl and NaOH solutions.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound in an oven.
-
Photodegradation: Expose the compound in solution to UV light.
-
-
Analysis: Inject the stored sample and the forced degradation samples. The peak area of the parent compound is used to calculate its concentration and purity relative to the degradation products.[3]
Protocol 2: Thin-Layer Chromatography (TLC) Purity Check
TLC provides a quick and straightforward method for a qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent. The exact ratio should be optimized to achieve good separation (Rf of the parent compound between 0.3 and 0.5). A common starting point could be a mixture of ethyl acetate and hexane or dichloromethane and methanol.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or methanol.
-
Procedure:
-
Spot a small amount of the dissolved sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
-
Interpretation: The presence of multiple spots indicates the presence of impurities or degradation products.
Visualizations
Potential Degradation Pathway
Caption: A plausible oxidative degradation pathway for this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting suspected compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gamma-Carboline Fluorescence-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during fluorescence-based assays utilizing gamma-carboline derivatives. The following guides and frequently asked questions (FAQs) address specific problems to help ensure the success of your experiments.
Troubleshooting Guide: Low Fluorescence Signal
A common challenge in fluorescence-based assays is a weak or nonexistent signal. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity when using gamma-carboline fluorescent probes.
Problem: The fluorescence signal is weak or undetectable.
| Potential Cause | Recommendation | Experimental Context |
| Reagent Issues | ||
| Suboptimal Probe Concentration | Perform a concentration titration of the gamma-carboline probe to determine the optimal working concentration. | General fluorescence assays, Cell-based imaging |
| Probe Degradation | Ensure proper storage of the gamma-carboline probe, protected from light and stored at the recommended temperature. Prepare fresh dilutions for each experiment. | All assays |
| Inefficient Cellular Uptake | For live-cell imaging, ensure cells were incubated with the probe for a sufficient duration.[1] Low concentrations may result in minimal uptake.[1] | Cell-based imaging |
| Instrumentation & Settings | ||
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on the instrument match the spectral properties of your specific gamma-carboline derivative. For example, the derivative 3ac has been successfully used with excitation at 405 nm and emission detection between 420-470 nm.[1] | All fluorescence measurements |
| Low Instrument Gain/Sensitivity | Increase the gain or detector sensitivity on the fluorescence reader or microscope. Be mindful that this can also increase background noise. | Plate reader assays, Fluorescence microscopy |
| Mismatched Filters | Ensure that the excitation and emission filters are appropriate for the spectral profile of the gamma-carboline probe. | Fluorescence microscopy, Plate reader assays |
| Experimental Conditions | ||
| Solvent-Induced Quenching | The fluorescence of some gamma-carbolines can be quenched by polar-protic solvents like methanol due to the protonation of nitrogen atoms in the carboline structure.[1] Consider using less polar or aprotic solvents if compatible with your assay. | In vitro assays, Probe characterization |
| pH of the Buffer | The fluorescence of carboline derivatives can be pH-sensitive. Ensure the pH of your assay buffer is optimal for the fluorescence of your specific probe. | All assays |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for fixed-cell imaging. | Fluorescence microscopy |
| Sample Preparation | ||
| Low Target Abundance | If the gamma-carboline probe is designed to bind to a specific target, ensure that the target is expressed at a sufficient level in your sample. | Target-specific probe assays |
| Inadequate Cell Permeabilization | For intracellular targets, ensure that the cell membrane has been adequately permeabilized to allow entry of the gamma-carboline probe. | Fixed-cell imaging of intracellular targets |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for gamma-carbolines?
A1: The UV absorbance of gamma-carbolines generally falls between 340 to 380 nm.[1] However, the optimal excitation and emission wavelengths can vary depending on the specific derivative and the solvent used. For example, the gamma-carboline derivative 3ac has been used for confocal microscopy with an excitation wavelength of 405 nm and an emission range of 420–470 nm.[1] It is crucial to determine the spectral properties of your specific gamma-carboline in your experimental buffer.
Q2: How does the solvent environment affect gamma-carboline fluorescence?
A2: The solvent environment can significantly impact the fluorescence of gamma-carbolines. The emission maxima of some derivatives show a bathochromic (red) shift with increasing solvent polarity.[1] For instance, the emission maximum of derivative 3ac shifts by almost 40 nm when changing from a non-polar solvent like hexane to a highly polar one like DMSO.[1] Furthermore, polar-protic solvents such as methanol can cause fluorescence quenching.[1]
Q3: My gamma-carboline probe is not entering the cells. What should I do?
A3: Inefficient cellular uptake can be a cause of low signal in live-cell imaging. The concentration of the probe is a critical factor; for instance, the gamma-carboline 3ac showed excellent cytosolic uptake at a 10 µM concentration, but very little uptake was observed at 100 nM.[1] You should perform a concentration-response experiment to determine the optimal concentration for your cell type and experimental conditions. Incubation time is another important parameter to optimize.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can be due to several factors. Ensure that your assay buffer itself is not fluorescent. If you are performing immunofluorescence with a gamma-carboline-conjugated antibody, proper blocking and washing steps are crucial. In cell-based assays, autofluorescence from cells or media components can be an issue. Consider using a phenol red-free medium and appropriate controls to measure and subtract the background fluorescence.
Data Presentation
The following table summarizes the optical properties of a representative gamma-carboline derivative, tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate (3ac), in different solvents.[1]
| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Avg. Fluorescence Lifetime (τ, ns) |
| Hexane | 228 | 392 | Not Reported |
| Dichloromethane (DCM) | 229 | 412 | 4.73 |
| Dimethyl sulfoxide (DMSO) | 230 | 431 | 8.35 |
| Methanol | 228 | Quenched | Not Reported |
Experimental Protocols
While a universal protocol does not exist due to the diverse applications of gamma-carbolines, the following provides a general workflow for a cell-based fluorescence imaging experiment.
Protocol: Live-Cell Imaging with a Gamma-Carboline Probe
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the gamma-carboline probe in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for the optimized duration (e.g., 3 hours) at 37°C in a CO2 incubator.[1]
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, phenol red-free medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope (e.g., confocal microscope) with the appropriate excitation and emission filters for your gamma-carboline derivative. For example, for derivative 3ac, excitation at 405 nm and emission detection between 420-470 nm can be used.[1]
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 5H-Pyrido[4,3-b]indole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5H-pyrido[4,3-b]indole, a core heterocyclic scaffold in medicinal chemistry. The following information is designed to address specific issues that may be encountered during the scale-up of laboratory procedures to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the this compound core?
A1: The primary synthetic strategies for constructing the this compound (γ-carboline) skeleton include the Fischer indole synthesis, the Pictet-Spengler reaction, and palladium-catalyzed C-N and C-C coupling reactions.[1][2][3] A frequently utilized laboratory-scale synthesis involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with a strong base like potassium tert-butoxide.[4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
-
Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side product formation.
-
Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and reaction outcomes.
-
Work-up and Extraction: Handling large volumes of solvents and performing efficient phase separations can be cumbersome.
-
Purification: Chromatographic purification, common at the lab scale, is often not feasible for large quantities. Crystallization or alternative purification methods may need to be developed.[5][6]
-
Product Isolation: Efficiently isolating the final product from large reaction volumes can be challenging.
Q3: How can I improve the yield and purity of my scaled-up reaction?
A3: To enhance yield and purity during scale-up, consider the following:
-
Process Optimization: Systematically optimize reaction parameters such as temperature, concentration, and reaction time for the larger scale.
-
Alternative Reagents: Explore more cost-effective or manageable reagents suitable for large-scale synthesis.
-
Purification Strategy: Develop a robust purification strategy early on. This may involve exploring different solvent systems for crystallization or evaluating alternative techniques like supercritical fluid chromatography (SFC) for polar compounds.[7]
-
Process Analytical Technology (PAT): Implement in-process monitoring to track reaction progress and identify potential deviations in real-time.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature cautiously, while monitoring for impurity formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Product Formation | - Analyze the reaction mixture to identify major byproducts.- Adjust the rate of reagent addition to control local concentrations and minimize side reactions.- Optimize the reaction temperature; lower temperatures may favor the desired product. |
| Degradation of Starting Material or Product | - Ensure all reagents and solvents are of appropriate quality and free from contaminants.- If the reaction is air or moisture sensitive, perform it under an inert atmosphere (e.g., Nitrogen or Argon).- Consider the stability of the product under the reaction and work-up conditions. |
| Inefficient Extraction | - Perform multiple extractions with the appropriate solvent to ensure complete recovery of the product.- Adjust the pH of the aqueous layer during work-up to optimize the partitioning of the product into the organic phase. |
Problem 2: Difficulty in Purifying the Crude Product
| Possible Cause | Troubleshooting Suggestions |
| Oily or Non-crystalline Product | - Attempt to form a salt of the this compound to induce crystallization.- Screen a variety of solvents and solvent mixtures for crystallization.[5]- Consider trituration with a non-polar solvent to remove impurities and potentially induce solidification. |
| Co-eluting Impurities in Column Chromatography | - Experiment with different solvent systems (mobile phases) and stationary phases (e.g., alumina instead of silica gel).- Consider alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations.[7] |
| Product Precipitation During Work-up | - Ensure the product remains soluble in the chosen extraction solvent at the working temperature.- If precipitation is unavoidable, collect the solid by filtration and analyze it separately. |
Experimental Protocols
Synthesis of this compound (9)
This protocol is adapted from a literature procedure and may require optimization for scale-up.[4]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Effects of Gamma-Carboline Kinase Inhibitors
Welcome to the technical support center for gamma-carboline kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate off-target effects during their experiments.
Note on Data Availability: Publicly available kinome-wide selectivity data for gamma-carboline kinase inhibitors is limited. Therefore, this guide utilizes data from the closely related and well-characterized beta-carboline family as illustrative examples. The principles and methodologies described are broadly applicable to the entire carboline class of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with gamma-carboline kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.
Q2: My cells are exhibiting a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the inhibition of the primary target of my gamma-carboline inhibitor. What could be the cause?
A2: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more other kinases. It is crucial to validate that the phenotype is a direct result of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A3: There are several established methods to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary kinase. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target kinase. Compare the phenotype of the knockdown/knockout cells with that of inhibitor-treated cells.
Q4: At what concentration should I use my gamma-carboline inhibitor to minimize off-target effects?
A4: Use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common problems encountered when using gamma-carboline kinase inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High cellular toxicity at low concentrations | The inhibitor is affecting an off-target protein essential for cell survival. | 1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity.2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.3. Consult Literature: Review published data for known off-targets of similar carboline-based inhibitors. |
| Observed phenotype does not match known on-target function | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways. |
| Inconsistent results between experiments | Inhibitor instability, degradation, or experimental variability. | 1. Fresh Stock Solutions: Prepare fresh inhibitor stock solutions regularly and store them properly.2. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.3. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent. |
| Discrepancy between biochemical and cellular potency | Poor cell permeability, high intracellular ATP concentration, or efflux by cellular transporters. | 1. Cell Permeability Assays: Measure the intracellular concentration of the inhibitor.2. Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within the cell. |
Quantitative Data: Selectivity of Carboline-Based Kinase Inhibitors
The selectivity of a kinase inhibitor is a key factor in avoiding off-target effects. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value signifies higher potency. The following table presents selectivity data for harmine, a well-studied beta-carboline, as a representative example.
| Target Kinase | Inhibitor | IC50 (nM) | Known Off-Targets (with significant inhibition) | Reference |
| DYRK1A | Harmine | ~70-100 | CLK1, CLK4, DYRK1B, DYRK2, PIM1, MAO-A | [1][2] |
| PLK1 | DH281 (beta-carboline derivative) | ~2,500 | PLK2, PLK3 | [3][4] |
| PLK1 | DH285 (beta-carboline derivative) | ~1,500 | PLK2, PLK3 | [3][4] |
| PLK1 | DH287 (beta-carboline derivative) | ~1,200 | PLK2, PLK3 | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel for Selectivity Profiling
This protocol describes a common method for in vitro kinase profiling to determine the selectivity of a gamma-carboline inhibitor.
Materials:
-
Purified recombinant kinases (a large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Gamma-carboline inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the gamma-carboline inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that the inhibitor binds to its intended target within a cellular context.
Materials:
-
Cultured cells of interest
-
Gamma-carboline inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the gamma-carboline inhibitor at the desired concentration. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C). Include an unheated control.
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells using three rapid freeze-thaw cycles. Centrifuge the lysates to pellet the precipitated proteins and collect the supernatant (soluble fraction).
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature point.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of beta-carboline derivatives inhibit the kinase activity of PLKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Enhancing the metabolic stability of "5H-Pyrido[4,3-b]indole" derivatives
Welcome to the Technical Support Center for Enhancing the Metabolic Stability of 5H-Pyrido[4,3-b]indole Derivatives. This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are 5H-pyrido[4,3-b]indoles and why is their metabolic stability a critical parameter?
A1: 5H-Pyrido[4,3-b]indoles, also known as γ-carbolines, are heterocyclic scaffolds that are the core structure of many biologically active compounds.[1][2] Their derivatives are being investigated for various therapeutic applications, including as inhibitors of Janus kinase 2 (JAK2) for myeloproliferative disorders and as potential antitumor agents.[3][4][5] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery.[6] Compounds with low metabolic stability are rapidly cleared from the body, which can lead to insufficient in vivo exposure and reduced therapeutic efficacy.[7] Assessing and optimizing metabolic stability early in the drug discovery process helps in selecting drug candidates with favorable pharmacokinetic profiles, potentially reducing failure rates in later clinical development.[7][8]
Q2: What are the primary metabolic pathways for this compound and related β-carboline structures?
A2: The metabolism of the indole and β-carboline core is primarily oxidative, catalyzed by Cytochrome P450 (CYP) enzymes.[9][10] The most common metabolic transformations include:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings. For β-carbolines like norharman and harman, 6-hydroxy and 3-hydroxy derivatives are major metabolites, primarily formed by CYP1A2 and CYP1A1.[9]
-
N-oxidation: Oxidation at the nitrogen atoms of the pyridine or pyrrole ring. For instance, β-carboline-N2-oxide is a known metabolite produced by CYP2E1.[9]
-
Oxidation of the indole ring: The indole moiety itself can be oxidized to form various products like oxindoles and indoxyls, with CYP2A6, CYP2C19, and CYP2E1 being major contributors.[10]
Q3: Which in vitro assays are essential for evaluating the metabolic stability of these derivatives?
A3: Several in vitro systems are used to evaluate metabolic stability. The choice depends on the specific metabolic pathways of interest.[8]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes, especially CYPs.[11] They are widely used to determine a compound's intrinsic clearance via oxidative metabolism.[12]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[11][13] They provide a more comprehensive picture of a compound's overall metabolic fate.[11]
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[6] It can assess both Phase I and some Phase II metabolic pathways.[6]
Q4: What are the most effective strategies for enhancing the metabolic stability of this compound derivatives?
A4: Enhancing metabolic stability typically involves modifying the chemical structure to reduce its susceptibility to enzymatic degradation. Common strategies include:
-
Blocking Metabolically Labile Sites: Once a site of metabolism is identified, it can be "blocked" by introducing substituents that sterically hinder or electronically deactivate the position. A common approach is the introduction of a fluorine atom.[14]
-
Bioisosteric Replacement: This strategy involves replacing a metabolically vulnerable part of the molecule with a different group (a bioisostere) that has similar physical or chemical properties but is more stable.[15][16] For example, a metabolically labile heterocyclic ring might be replaced with a more stable one to improve pharmacokinetic properties.[17]
-
Reducing Lipophilicity: Highly lipophilic compounds often have higher metabolic clearance. Reducing lipophilicity can sometimes lead to improved metabolic stability.[14]
Troubleshooting Guides
Issue: My compound shows extremely rapid clearance (>95% loss in the first 5 minutes) in a liver microsomal stability assay.
| Potential Cause | Recommended Solution |
| High Intrinsic Clearance | The compound is a high-clearance compound. Reduce the incubation time and increase the sampling frequency (e.g., collect samples at 0, 1, 2, 5, and 10 minutes) to accurately determine the half-life. |
| Chemical Instability | The compound may be unstable in the incubation buffer itself. Run a control experiment without the NADPH cofactor.[12] Significant compound loss in the absence of NADPH indicates chemical instability rather than metabolic turnover. |
| Non-specific Binding | The compound may be binding to the plasticware or microsomal protein. Use low-binding plates and ensure the analytical method can accurately quantify the compound at low concentrations. |
Issue: I am observing high variability (>15%) between replicate wells in my metabolic stability assay.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting or Timing | Manual pipetting, especially for quenching reactions, can introduce variability. Use automated liquid handlers if available or ensure consistent and precise timing for all steps.[18] |
| Poor Compound Solubility | The compound may be precipitating in the aqueous incubation buffer. Verify the compound's solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent, typically ≤ 0.5%.[18][19] |
| Inconsistent Enzyme Activity | The activity of microsomes or hepatocytes can vary between batches or if they have undergone improper storage or freeze-thaw cycles. Use the same batch of reagents for all comparative experiments and follow storage instructions carefully.[18] |
Issue: The in vitro metabolic stability data does not correlate well with my in vivo pharmacokinetic findings.
| Potential Cause | Recommended Solution |
| Extrahepatic Metabolism | Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney, lung). Consider conducting stability assays using S9 fractions from these other tissues.[18] |
| Missing Metabolic Pathways | Liver microsome assays primarily assess Phase I metabolism. If Phase II (conjugation) or other pathways (e.g., hydrolysis by esterases) are significant, the in vitro clearance will be underestimated. Use hepatocytes, which contain a broader range of enzymes, for a more complete metabolic profile.[18][20] |
| Role of Drug Transporters | In vivo clearance is affected by both metabolism and transport. In vitro systems like microsomes do not account for the role of uptake and efflux transporters.[20] Specific transporter assays may be necessary to build a complete pharmacokinetic model. |
Quantitative Data Summary
The following table summarizes metabolic stability data for harmaline and harmine, two well-known β-carboline alkaloids structurally related to the this compound core. This data provides a baseline for understanding the metabolic behavior of this class of compounds.
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Harmaline | Human Liver Microsomes | > 90 | < 15.4 | [21][22] |
| Harmine | Human Liver Microsomes | 27.8 | 49.8 | [21][22] |
Note: These values highlight that even small structural differences between analogs (harmaline vs. harmine) can lead to significant differences in metabolic stability and bioavailability.[22][23]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines the determination of in vitro half-life and intrinsic clearance.[8][18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (cofactor).
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final test compound concentration is typically 1 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching & Sample Processing:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction and precipitate proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) .[18]
-
Protocol 2: General Workflow for Metabolite Identification
This protocol describes a general approach to identifying metabolites formed during in vitro incubations.[24][25]
-
Sample Generation:
-
Perform a larger scale incubation similar to the metabolic stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Include a control incubation without NADPH to distinguish metabolites from chemical degradation products.
-
-
Sample Preparation:
-
Quench the reaction and process the sample as described above (Protocol 1, Step 3).
-
The supernatant may need to be concentrated by evaporation and reconstitution in a smaller volume to increase the concentration of metabolites for detection.
-
-
LC-MS/MS Analysis:
-
Analyze the concentrated samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[7][26]
-
The analysis typically involves a full scan to detect all potential metabolite ions, followed by product ion scans (MS/MS) to obtain fragmentation patterns of the parent drug and any detected metabolites.
-
-
Data Interpretation:
-
Compare the chromatograms of the test incubation with the control incubation to find unique peaks corresponding to metabolites.
-
Determine the mass shift between the parent compound and the potential metabolite to hypothesize the metabolic transformation (e.g., a +16 Da shift suggests oxidation/hydroxylation).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation of the parent compound to help pinpoint the site of metabolism.[24]
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the metabolic stability assessment of this compound derivatives.
Caption: Key metabolic pathways for β-carboline derivatives.
Caption: Workflow for in vitro metabolic stability assays.
Caption: A logical approach to troubleshooting in vitro assays.
References
- 1. hmdb.ca [hmdb.ca]
- 2. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. rroij.com [rroij.com]
- 17. fiveable.me [fiveable.me]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 21. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of 5H-Pyrido[4,3-b]indole Derivatives: A Comparative Guide
The 5H-pyrido[4,3-b]indole, also known as γ-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of this compound derivatives, focusing on their anticancer and other therapeutic applications. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and SAR trends.
9-Aryl-5H-pyrido[4,3-b]indole Derivatives as Tubulin Polymerization Inhibitors
A significant amount of research has focused on the development of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potent anticancer agents that target tubulin polymerization.[1][2][3][4] These compounds have been evaluated for their anti-proliferative activity against various cancer cell lines.
The core structure consists of a this compound moiety (B-ring system) with an aryl group at the 9-position (A-ring). The SAR studies have revealed several key insights:
-
Substitution on the 9-Aryl Ring (A-ring): The nature and position of substituents on the 9-aryl ring significantly influence the anti-proliferative activity.
-
A 3,4,5-trimethoxyphenyl group at the 9-position, as seen in compound 7k , demonstrated the most potent activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM.[1][2][3][4] This substitution pattern is a common feature in many potent tubulin inhibitors.
-
In general, introducing larger aryl groups like naphthalene, thiophene, pyridine, and indole at this position was found to be detrimental to the activity.[1][2]
-
-
The this compound Core (B-ring): This stable carbazole derivative serves as a crucial part of the pharmacophore, likely interacting with the colchicine binding site on tubulin.[1][2][3][4]
The following table summarizes the in vitro anti-proliferative activity (IC50 in μM) of selected 9-aryl-5H-pyrido[4,3-b]indole derivatives against three human cancer cell lines: SGC-7901 (gastric adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer).[1][2]
| Compound | 9-Aryl Substituent (A-ring) | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. HeLa | IC50 (μM) vs. MCF-7 |
| 7a | Phenyl | >40 | >40 | >40 |
| 7f | 2-Methoxyphenyl | 15.3 ± 1.8 | 12.5 ± 1.5 | 18.2 ± 2.1 |
| 7k | 3,4,5-Trimethoxyphenyl | 10.2 ± 1.2 | 8.7 ± 1.3 | 11.4 ± 1.6 |
| 7q | Naphthalen-2-yl | >40 | >40 | >40 |
| 7r | Thiophen-2-yl | >40 | >40 | >40 |
| CA-4 | (Positive Control) | 0.018 ± 0.002 | 0.015 ± 0.001 | 0.012 ± 0.001 |
Data extracted from a study by Shi et al. (2022).[1][2]
The lead compound, 7k , was found to inhibit tubulin polymerization, which disrupts the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2][3][4][5] Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin.[1][3][4]
References
- 1. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 9-aryl-5 H-pyrido[4,3- b]indole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of "alpha-carboline" vs "gamma-carboline"
A Comparative Guide to the Biological Activities of Alpha-Carboline and Gamma-Carboline for Researchers, Scientists, and Drug Development Professionals.
Introduction
Carbolines are a class of heterocyclic aromatic compounds consisting of a pyridine ring fused to an indole skeleton. Depending on the position of the nitrogen atom in the pyridine ring, carbolines are classified into four isomers: alpha (α), beta (β), gamma (γ), and delta (δ).[1] Both α-carboline and γ-carboline scaffolds have emerged as privileged structures in medicinal chemistry, with their derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the reported biological activities of α-carboline and γ-carboline derivatives, supported by experimental data and methodologies, to aid researchers in drug discovery and development.
Comparative Overview of Biological Activities
Both alpha- and gamma-carboline derivatives have been investigated for a variety of therapeutic applications, with some overlapping and some distinct areas of activity.
Alpha-Carboline: Derivatives of α-carboline have shown a diverse range of biological effects, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and anti-Alzheimer's disease activities.[1][2][3]
Gamma-Carboline: Similarly, γ-carboline and its analogues have been reported to possess antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological properties.[4][5] Notably, the γ-carboline derivative Dimebon has demonstrated significant neuroprotective effects.[6]
The following sections provide a detailed comparison of their activities in key therapeutic areas.
Anticancer Activity
Both alpha- and gamma-carboline derivatives have been extensively studied for their potential as anticancer agents.
Alpha-Carboline Derivatives
Alpha-carboline and its derivatives have been evaluated against various cancer cell lines, demonstrating moderate to potent cytotoxic effects.[1][7] For instance, Perophoramidine, an α-carboline containing polycyclic alkaloid, exhibited cytotoxicity against the HCT116 cell line with an IC50 value of 60 µM.[1][2] Another derivative, compound 109, showed potent antiproliferative activity against BEL-7402 cells with an IC50 value of 0.58 µM.[1] The anticancer mechanism of some α-carboline derivatives involves the inhibition of key cellular targets such as the protein tyrosine kinase Brk and the Ras-related protein RalA.[1]
Gamma-Carboline Derivatives
Gamma-carboline analogues have also shown significant promise as anticancer agents. For example, a series of γ-carboline derivatives were tested against five human tumor cell lines, with a sulfonate derivative (11f) exhibiting potent cytotoxic activities with IC50 values ranging from 0.15 to 4.5 μM.[8]
Quantitative Comparison of Anticancer Activity
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alpha-Carboline | Perophoramidine | HCT116 | 60 | [1][2] |
| Compound 109 | BEL-7402 | 0.58 | [1] | |
| Gamma-Carboline | Sulfonate 11f | A549, SGC, HCT116, MCF-7, K562 | 0.15 - 4.5 | [8] |
Neuroprotective Activity
Both classes of carbolines have been investigated for their potential in treating neurodegenerative diseases.
Alpha-Carboline Derivatives
Certain α-carboline derivatives have been reported to possess neuroprotective properties.[1]
Gamma-Carboline Derivatives
Gamma-carbolines have shown strong neuroprotective effects.[6] The derivative Dimebon (Latrepirdine) has been a subject of extensive research for its ability to modulate neurodegenerative processes in both in vitro and in vivo models.[6] Gamma-carbolines are considered promising compounds for developing therapies for proteinopathies, which are neurodegenerative diseases characterized by the aggregation of misfolded proteins.[6] They have also been shown to inhibit neurodegenerative processes in a transgenic model of amyotrophic lateral sclerosis (ALS).[9]
Anti-inflammatory Activity
The anti-inflammatory potential of both alpha- and gamma-carboline derivatives has been explored.
Alpha-Carboline Derivatives
Alpha-carboline derivatives have demonstrated anti-inflammatory effects.[1]
Gamma-Carboline Derivatives
Gamma-carboline alkaloids are also known to possess anti-inflammatory activities.[4]
While both classes show anti-inflammatory potential, detailed comparative studies with quantitative data are limited in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies often employed in the assessment of the biological activities of carboline derivatives.
Anticancer Activity Assays
-
Cell Lines and Culture: Human cancer cell lines (e.g., HCT116, BEL-7402, A549, etc.) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds (alpha- or gamma-carboline derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Neuroprotective Activity Assays
-
In Vitro Model of Neurotoxicity:
-
Neuronal cells (e.g., primary neurons or neuronal cell lines like SH-SY5Y) are cultured.
-
Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.
-
Cells are pre-treated with the test carboline derivatives before the addition of the neurotoxin.
-
Cell viability is assessed using assays like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
-
In Vivo Models of Neurodegeneration:
-
Animal models of diseases like Parkinson's or Alzheimer's are used (e.g., MPTP-induced mouse model of Parkinson's disease).
-
Animals are treated with the test compounds.
-
Behavioral tests (e.g., rotarod test, Morris water maze) are conducted to assess motor and cognitive functions.
-
Post-mortem analysis of brain tissue is performed to measure markers of neurodegeneration (e.g., dopamine levels, protein aggregates).
-
Visualizations
Signaling Pathways and Workflows
Caption: Putative anticancer mechanisms of alpha- and gamma-carbolines.
Caption: A typical workflow for drug discovery involving carboline derivatives.
Conclusion
Both alpha- and gamma-carboline scaffolds serve as valuable starting points for the design and development of new therapeutic agents. While both isomers exhibit promising anticancer, neuroprotective, and anti-inflammatory activities, the current body of literature suggests some divergence in their primary areas of investigation and reported potency. Gamma-carbolines, particularly with the example of Dimebon, appear to be more extensively explored for neuroprotective applications, while a broader range of biological targets has been identified for alpha-carboline's anticancer effects. Direct, head-to-head comparative studies are limited, and more research is needed to fully elucidate the relative therapeutic potential of these two important carboline isomers. This guide provides a foundational comparison to inform future research directions in this exciting field.
References
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 3. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antineoplastic activity of azacarbazoles. I. Synthesis and antitumor properties of alpha-carboline and its selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gamma-carboline inhibits neurodegenerative processes in a transgenic model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5H-Pyrido[4,3-b]indole Analogs and Combretastatin A-4 as Tubulin Inhibitors
A new class of potential anticancer agents, 5H-Pyrido[4,3-b]indole analogs, are emerging as potent tubulin polymerization inhibitors, challenging the well-established efficacy of Combretastatin A-4. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, making it a key target for anticancer drug development.[1] Agents that disrupt tubulin polymerization can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[1][2] Combretastatin A-4 (CA-4) is a natural product that stands out as a potent inhibitor of tubulin polymerization by binding to the colchicine site on β-tubulin.[3][4] This action leads to the disruption of the microtubule network and has demonstrated significant antitumor activity.[3][5]
Recently, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as novel tubulin polymerization inhibitors.[6][7] These synthetic analogs have shown promising anti-proliferative activity against various cancer cell lines, operating through a similar mechanism of action to CA-4.[6][7] This comparison guide delves into the available experimental data to provide a clear and objective assessment of these two classes of compounds.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of this compound analogs against various cancer cell lines, with Combretastatin A-4 included for direct comparison. The data highlights the half-maximal inhibitory concentration (IC50) for both anti-proliferative activity and tubulin polymerization.
Table 1: Anti-proliferative Activity (IC50, μM) of 9-aryl-5H-pyrido[4,3-b]indole derivatives and Combretastatin A-4
| Compound | SGC-7901 (Gastric Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 7k (this compound analog) | >40 | 8.7 ± 1.3 | >40 |
| Combretastatin A-4 (CA-4) | 0.016 ± 0.003 | 0.009 ± 0.001 | 0.006 ± 0.001 |
Data extracted from a study by Wang et al. (2022), where CA-4 was used as a positive control.[7]
Table 2: Inhibition of Tubulin Polymerization (IC50, μM)
| Compound | Tubulin Polymerization IC50 (μM) |
| 7k (this compound analog) | 15.2 ± 1.8 |
| Combretastatin A-4 (CA-4) | 1.1 ± 0.1 |
Data for compound 7k and CA-4 from the same study to ensure comparability.
Mechanism of Action: A Shared Pathway
Both this compound analogs and Combretastatin A-4 exert their anticancer effects by disrupting microtubule dynamics. Molecular docking studies suggest that the this compound analogs bind to the colchicine binding pocket of tubulin.[6][7] This binding prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of this process leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][6][7]
Mechanism of Action of Tubulin Inhibitors
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Anti-proliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., SGC-7901, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs or Combretastatin A-4) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
MTT Assay Workflow
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin is incubated with the test compounds or a vehicle control in a polymerization buffer at room temperature.
-
Initiation of Polymerization: The polymerization is initiated by the addition of GTP and warming the mixture to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of tubulin polymerization against the concentration of the test compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified to determine the effect of the compound on cell cycle progression.[8]
Cell Cycle Analysis Workflow
Conclusion
Combretastatin A-4 remains a highly potent inhibitor of tubulin polymerization with sub-micromolar to nanomolar anti-proliferative activity. The newly synthesized 9-aryl-5H-pyrido[4,3-b]indole derivatives, exemplified by compound 7k, also demonstrate tubulin inhibitory and anti-proliferative effects, albeit at higher concentrations in the reported studies.[6][7] While CA-4 shows superior potency in these initial comparisons, the this compound scaffold represents a promising starting point for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies and optimization of this new class of compounds could lead to the discovery of analogs with improved efficacy and pharmacological profiles. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other tubulin-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 7. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Validation of β-Carboline Alkaloid Harmine as an Anticancer Agent: A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer performance of Harmine, a representative β-carboline alkaloid, against established chemotherapeutic agents. The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of this compound class. While the initial topic specified "gamma-carboline," the available scientific literature predominantly focuses on the anticancer properties of β-carboline derivatives. Harmine has been selected as a well-documented example from this family.
Comparative Cytotoxicity Analysis
The efficacy of an anticancer agent is primarily determined by its cytotoxicity towards cancer cells, a value often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Harmine compared to two standard chemotherapeutic drugs, Doxorubicin and Cisplatin, across three common human cancer cell lines: lung carcinoma (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Treatment Duration |
| Harmine | HepG2 (Liver) | 20.7 | 48 hours |
| A549 (Lung) | ~3.2 (Derivative) | 48 hours[1] | |
| MCF-7 (Breast) | 0.2 (Derivative) | 48 hours[2] | |
| Doxorubicin | HepG2 (Liver) | ~1.3 - 12.2 | 24-48 hours[3][4][5] |
| A549 (Lung) | > 20 | 24 hours[3][6] | |
| MCF-7 (Breast) | ~1.25 - 2.5 | 24-48 hours[3][6] | |
| Cisplatin | HepG2 (Liver) | ~10 - 30 | 48 hours[7][8][9] |
| A549 (Lung) | ~6.1 - 8.6 | 48 hours[8][10][11] | |
| MCF-7 (Breast) | ~15 - 35 | 48 hours[7][8][9] |
Note: IC50 values can exhibit significant variability between studies due to differences in experimental conditions and assay protocols. The values presented are representative figures from the cited literature.
Experimental Methodologies
Detailed and reproducible protocols are critical for validating in vitro findings. Below are standard operating procedures for the key assays used to generate the comparative data.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines (A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Harmine, Doxorubicin, Cisplatin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, protected from light. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis in cells using the desired treatment (e.g., IC50 concentration of Harmine). Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.[12][13]
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.[12][13]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[12]
Visualizing Experimental Design and Mechanism of Action
Diagrams are provided to illustrate the experimental workflow for evaluating cytotoxicity and the proposed signaling pathway for Harmine-induced apoptosis.
Caption: Experimental workflow for determining the IC50 values of anticancer compounds.
Caption: Proposed signaling pathway for Harmine-induced apoptosis in cancer cells.
Mechanism of Action
Harmine and its derivatives exert their anticancer effects through multiple mechanisms. A key pathway involves the inhibition of the transcriptional co-activator with PDZ-binding motif (TAZ). TAZ is known to promote cancer progression by activating pro-survival signaling cascades, including the PI3K/Akt/mTOR and ERK pathways.[8][14]
By downregulating TAZ, Harmine effectively suppresses these pathways. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins such as Bax. The resulting shift in the balance of these regulatory proteins ultimately triggers programmed cell death, or apoptosis, in cancer cells, thereby inhibiting tumor growth.
References
- 1. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. netjournals.org [netjournals.org]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Deconvoluting the Mechanism of Action of 5H-Pyrido[4,3-b]indoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrido[4,3-b]indole, or γ-carboline, scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. The deconvolution of the precise mechanism of action of these compounds is critical for their development as therapeutic agents. This guide provides a comparative analysis of the known mechanisms of action for various this compound derivatives, presents detailed experimental protocols for mechanism of action deconvolution, and compares their performance with established alternative drugs.
Overview of this compound Mechanisms of Action
Derivatives of the this compound scaffold have been shown to exert their biological effects through multiple mechanisms, primarily by acting as inhibitors of Janus kinase 2 (JAK2) and as modulators of tubulin polymerization.
-
JAK2 Inhibition: Certain 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been identified as potent and selective inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms.
-
Tubulin Polymerization Inhibition: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have demonstrated antitumor activity by inhibiting tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine-binding site on β-tubulin.
Comparative Performance Data
This section provides a quantitative comparison of this compound derivatives with established drugs targeting the same pathways.
JAK2 Inhibition
Comparison with Ruxolitinib
Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera. The following table compares the in vitro potency of a representative this compound derivative with Ruxolitinib.
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay | Cell Line | Reference |
| Compound 65 (1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivative) | JAK2 | < 1 | pSTAT5 Inhibition | HEL 92.1.7 | [1] |
| Ruxolitinib | JAK1 | 3.3 | Kinase Assay | - | [2] |
| JAK2 | 2.8 | Kinase Assay | - | [2] |
Tubulin Polymerization Inhibition
Comparison with Paclitaxel and Vinca Alkaloids
Paclitaxel and Vinca alkaloids are widely used anticancer agents that target tubulin. Paclitaxel stabilizes microtubules, while Vinca alkaloids inhibit their polymerization. The following table compares the antiproliferative activity of a representative 9-aryl-5H-pyrido[4,3-b]indole derivative with these established drugs.
| Compound | IC₅₀ (µM) vs. HeLa Cells | IC₅₀ (µM) vs. SGC-7901 Cells | IC₅₀ (µM) vs. MCF-7 Cells | Reference |
| Compound 7k (9-aryl-5H-pyrido[4,3-b]indole derivative) | 8.7 ± 1.3 | 10.2 ± 1.5 | 12.5 ± 1.8 | [3] |
| Paclitaxel | ~0.002-0.005 | Varies | Varies | [4] |
| Vinblastine | ~0.001-0.003 | Varies | Varies | [5] |
Experimental Protocols for Mechanism of Action Deconvolution
This section details key experimental protocols for identifying and validating the molecular targets and mechanisms of action of this compound derivatives.
Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex biological mixture.
Protocol:
-
Probe Synthesis: Synthesize a derivative of the this compound of interest with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound should also be prepared.
-
Cell Lysate Preparation: Culture relevant cells to ~80% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Affinity Pull-Down: Incubate the cleared cell lysate with the compound-immobilized resin and the control resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resins. This can be achieved by competitive elution with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise bands that are present in the compound-eluted sample but not in the control.
-
Mass Spectrometry: Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Pathway Analysis: Kinase and Tubulin Polymerization Assays
JAK2 Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and the this compound derivative at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
IC₅₀ Determination: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Tubulin Polymerization Assay (In Vitro)
This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a microplate.
-
Compound Addition: Add the this compound derivative or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the wells.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in turbidity (light scattering) at 340 nm over time using a plate reader.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound derivatives on JAK2.
Experimental Workflow Diagram
Caption: General workflow for the deconvolution of the mechanism of action of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Neuroprotective Effects of Gamma-Carbolines and Beta-Carbolines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of gamma-carbolines and beta-carbolines, supported by experimental data. This document delves into their mechanisms of action, quantitative effects, and the experimental protocols used to evaluate their efficacy.
Introduction to Carboline Isomers in Neuroprotection
Carbolines, a group of heterocyclic alkaloids, have garnered significant attention in neuropharmacology for their diverse biological activities. Among the different isomers, beta-carbolines are naturally occurring and have been extensively studied for their neuroprotective and, in some cases, neurotoxic effects. In contrast, gamma-carbolines are less common in nature, with synthetic derivatives like Dimebon (Latrepirdine) being the primary focus of neuroprotective research. This guide offers a comparative analysis of these two classes of compounds, highlighting their distinct mechanisms and therapeutic potential in neurodegenerative diseases.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective effects of beta-carbolines and gamma-carbolines have been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from key experimental studies.
Beta-Carboline Derivatives: Neuroprotective Data
Beta-carbolines, such as harmine, harmaline, and the synthetic derivative 9-methyl-β-carboline, have demonstrated neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.
| Compound | Model System | Neuroprotective Effect | Quantitative Data |
| Harmine | Scopolamine-induced memory impairment in mice | Attenuation of oxidative stress | Significant increase in superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities; significant decrease in malondialdehyde (MDA) levels.[1] |
| Inhibition of acetylcholinesterase (AChE) | Significant inhibition of AChE activity in the cortex and hippocampus.[1] | ||
| Harmaline & Harmalol | Dopamine/6-hydroxydopamine-induced toxicity in PC12 cells | Increased cell viability | Reduced loss of cell viability.[2] |
| Attenuation of mitochondrial dysfunction | Decreased alteration of mitochondrial swelling and membrane potential.[2] | ||
| 9-methyl-β-carboline | Primary mesencephalic neurons | Increased dopaminergic neuron survival | Dose-dependent increase in the number of dopaminergic neurons.[3] |
| Promotion of neurite growth | Significantly more and longer cellular extensions in dopaminergic neurons.[3] |
Gamma-Carboline Derivatives: Neuroprotective Data
Research on the neuroprotective effects of gamma-carbolines is predominantly focused on the synthetic compound Dimebon (Latrepirdine), which has been investigated for its potential in treating Alzheimer's and Huntington's diseases.
| Compound | Model System | Neuroprotective Effect | Quantitative Data |
| Dimebon (Latrepirdine) | Oxygen-glucose deprivation/reoxygenation (OGD/Reox) in rat hippocampal slices | Protection against ischemic damage | Concentration-dependent protection, with 85% maximum protection at 30µM.[4] |
| Glutamate-induced excitotoxicity in rat hippocampal slices | Inhibition of excitotoxicity | Concentration-dependent protective effect, significantly higher than memantine.[4] | |
| Reduction in intracellular calcium | 20% reduction in glutamate-induced calcium transients in hippocampal neurons.[4] | ||
| Beta-amyloid (Aβ25-35)-induced neurotoxicity in cerebellum cell culture | Protection against Aβ toxicity | EC50 = 25 µM.[5] | |
| Inhibition of cholinesterases | IC50 = 7.9 µM for butyrylcholinesterase (BuChE) and 42 µM for acetylcholinesterase (AChE).[5] |
Signaling Pathways and Mechanisms of Action
The neuroprotective actions of beta- and gamma-carbolines are mediated by distinct signaling pathways.
Beta-Carboline Signaling Pathways
The neuroprotective effects of beta-carbolines are often attributed to their ability to inhibit monoamine oxidase (MAO), reduce oxidative stress, and modulate neurotrophic factor expression. Some beta-carbolines also exhibit anti-inflammatory properties and can influence neurotransmitter systems.[6][7]
Signaling pathways of beta-carboline neuroprotection.
Gamma-Carboline (Dimebon) Signaling Pathways
The neuroprotective mechanism of Dimebon is thought to involve the stabilization of mitochondrial function, inhibition of the mitochondrial permeability transition pore (mPTP), and modulation of pathological protein aggregation. It also exhibits effects on neurotransmitter systems, including NMDA and cholinergic receptors.[4][8]
Signaling pathways of gamma-carboline neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the neuroprotective effects of carbolines.
In Vitro Neuroprotection Assay
A common method to assess neuroprotection in vitro involves exposing cultured neuronal cells to a neurotoxin in the presence or absence of the test compound.
General experimental workflow for in vitro neuroprotection assays.
Detailed Methodologies:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Induction of Neurotoxicity: A neurotoxin relevant to a specific neurodegenerative disease is added to the culture medium. Examples include 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models, and amyloid-beta (Aβ) for Alzheimer's disease models.
-
Treatment: The carboline compound is co-incubated with the neurotoxin at various concentrations. A vehicle control and a neurotoxin-only control are included.
-
Assessment of Cell Viability: After a defined incubation period (e.g., 24-48 hours), cell viability is measured using assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Measurement of Oxidative Stress: Levels of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and the levels of lipid peroxidation products like malondialdehyde (MDA) can also be measured.
-
Apoptosis Assays: Apoptosis can be assessed by measuring caspase-3 activity, performing TUNEL staining to detect DNA fragmentation, or using flow cytometry with Annexin V/propidium iodide staining.
Conclusion
Both gamma-carbolines and beta-carbolines exhibit promising neuroprotective properties, albeit through different primary mechanisms. Beta-carbolines, with their well-documented antioxidant and anti-inflammatory effects, show potential in mitigating neurodegeneration driven by oxidative stress and inflammation. In contrast, the gamma-carboline Dimebon demonstrates a unique profile by targeting mitochondrial dysfunction and pathological protein aggregation, which are central to the pathogenesis of several neurodegenerative disorders.
The choice between these two classes of compounds for further drug development would depend on the specific pathological mechanisms being targeted. The data presented in this guide provides a foundation for researchers to make informed decisions in the pursuit of novel neuroprotective therapies. Further head-to-head studies in standardized experimental models are warranted to more definitively compare their therapeutic potential.
References
- 1. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of harmaline and harmalol against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effect of dimebon against ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Natural β-Carboline Alkaloid Harmine, a Main Constituent of Ayahuasca, in Memory and in the Hippocampus: A Systematic Literature Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Sites of Neuroprotective Action of Dimebon (Latrepirdine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the binding site of "5H-Pyrido[4,3-b]indole" on tubulin through molecular docking.
A comprehensive analysis of the molecular interactions between the promising anti-cancer agent 5H-Pyrido[4,3-b]indole and its target, tubulin, is crucial for understanding its mechanism of action and guiding further drug development. This guide provides a comparative overview of the molecular docking studies of this compound and established tubulin inhibitors—colchicine, vinblastine, and paclitaxel—supported by experimental data and detailed protocols.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[1] Small molecules that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer. This guide focuses on the validation of the binding site of this compound, a novel class of tubulin inhibitors, through a comparative analysis with well-characterized agents that bind to the colchicine, vinca, and paclitaxel sites.
Comparative Analysis of Tubulin Binders
Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a protein target. The following tables summarize the key findings from molecular docking studies of this compound and other prominent tubulin inhibitors. It is important to note that direct comparison of binding energies across different studies can be misleading due to variations in the software, force fields, and computational protocols employed.
This compound Derivative (Compound 7k)
A specific derivative of this compound, compound 7k, has been identified as a potent tubulin polymerization inhibitor.[1][2] Molecular docking studies have elucidated its binding mode at the colchicine binding site of tubulin.
| Parameter | Description | Reference |
| Putative Binding Site | Colchicine Site | [1][2] |
| Key Interacting Residues | Asnβ258, Valβ238 (via hydrogen bonds) | [1][2] |
| Software Used | Discovery Studio 3.0 | [1][2] |
| Reported IC50 (HeLa cells) | 8.7 ± 1.3 μM | [1][2] |
Colchicine
Colchicine is a well-known microtubule-destabilizing agent that binds to a specific site on β-tubulin, thereby inhibiting tubulin polymerization.[3][4]
| Parameter | Description | Reference |
| Binding Site | Colchicine Site | [3][4] |
| Key Interacting Residues | Cysβ241, Leuβ248, Alaβ250, Valβ238, Asnβ258, Lysβ352 | [3][5] |
| Binding Energy (MM/GBSA) | -36.62 kcal/mol (Schrödinger) | [6] |
| PDB ID of Tubulin Complex | 1SA0, 4O2B | [1][7] |
Vinblastine
Vinblastine, a vinca alkaloid, binds to the vinca domain at the interface of two tubulin dimers, leading to the suppression of microtubule dynamics.[8][9]
| Parameter | Description | Reference |
| Binding Site | Vinca Domain | [8][9] |
| Key Interacting Residues | Lys176, Ser178, Asp179, Glu183, Tyr210, Asp226, Lys326, Asp327, Lys336 | [8] |
| Binding Affinity (Calculated) | -96.3 kJ/mol (-23.0 kcal/mol) | [8] |
Paclitaxel (Taxol)
Paclitaxel is a microtubule-stabilizing agent that binds to a pocket on β-tubulin, promoting tubulin polymerization and inhibiting depolymerization.[10][11]
| Parameter | Description | Reference |
| Binding Site | Taxol Site | [10][11] |
| Key Interacting Residues | Asp26, His229, Ala233, Arg369, Gly370 | [10] |
| Binding Energy (MM/GBSA) | Contributions from individual residues analyzed, overall binding energy varies with binding pose. | [10] |
Experimental Protocols for Molecular Docking
A generalized workflow for molecular docking is essential for understanding the computational validation of ligand binding.
A typical molecular docking protocol involves the following key steps:
-
Protein Preparation : The three-dimensional structure of the target protein, tubulin, is obtained from a protein database like the Protein Data Bank (PDB). Commonly used PDB entries for tubulin in complex with colchicine are 1SA0 and 4O2B.[1][7] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation : The two-dimensional structure of the ligand, such as a this compound derivative, is converted into a three-dimensional conformation. The ligand's geometry is then optimized to its lowest energy state.
-
Grid Generation : A grid box is defined around the putative binding site on the protein. For this compound, this would be the colchicine binding site.[1][2]
-
Docking Simulation : A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the defined grid box. Software such as Discovery Studio, AutoDock, or Glide can be used for this purpose.[1][6]
-
Scoring and Analysis : The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy). The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Visualization of Tubulin Binding Sites
The tubulin heterodimer possesses several distinct binding sites for different classes of inhibitors. The diagram below illustrates the locations of the major binding sites.
Conclusion
Molecular docking studies strongly support the hypothesis that this compound derivatives bind to the colchicine site of tubulin. The predicted binding mode, involving key hydrogen bonds with residues such as Asnβ258 and Valβ238, is consistent with the interactions observed for other colchicine site inhibitors.[1][2] The in vitro data, showing potent inhibition of tubulin polymerization and cancer cell proliferation, further validates the computational findings.
This comparative analysis provides a solid foundation for the continued development of 5H-Pyrido[4,3-b]indoles as a promising new class of anti-cancer agents targeting tubulin. Future studies could involve co-crystallization of these compounds with tubulin to definitively confirm the binding mode and provide a more detailed structural basis for their activity.
References
- 1. rcsb.org [rcsb.org]
- 2. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of the ADMET properties of "gamma-carboline" derivatives
For Researchers, Scientists, and Drug Development Professionals
The γ-carboline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including the notable neuroprotective agent Latrepirdine (Dimebon). As the development of novel γ-carboline derivatives as therapeutic agents continues to garner interest, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for advancing promising candidates. This guide provides a comparative analysis of the available experimental ADMET data for this class of compounds, details the methodologies for key experimental assays, and explores potential mechanisms of toxicity.
Data Presentation: A Comparative Overview of Cytotoxicity
Experimental ADMET data for a homologous series of γ-carboline derivatives remains limited in the public domain. However, comparative data on their cytotoxic effects against various cancer cell lines are available, providing insights into their potential therapeutic window and off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several synthesized γ-carboline derivatives.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| γ-Carboline Ketone Derivative 6f | K562R (Human chronic myelogenous leukemia, resistant) | 4.3 | [1] |
| A549 (Human lung carcinoma) | >50 | [1] | |
| SGC (Human stomach cancer) | >50 | [1] | |
| HCT116 (Human colon cancer) | >50 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | >50 | [1] | |
| K562 (Human chronic myelogenous leukemia) | >50 | [1] | |
| 1-Indolyl-γ-carboline 3ac | HeLa (Human cervical cancer) | ~5 | [2] |
| A549 (Human lung carcinoma) | ~10 | [2] | |
| MCF7 (Human breast adenocarcinoma) | ~10 | [2] | |
| A431 (Human skin squamous cell carcinoma) | ~15 | [2] | |
| HEK293 (Human embryonic kidney) | ~20 | [2] | |
| RAW264.7 (Mouse macrophage) | Non-cytotoxic | [2] | |
| 1-Indolyl-γ-carboline 3bc | HeLa (Human cervical cancer) | ~7 | [2] |
| A549 (Human lung carcinoma) | ~12 | [2] | |
| MCF7 (Human breast adenocarcinoma) | ~15 | [2] | |
| A431 (Human skin squamous cell carcinoma) | ~20 | [2] | |
| HEK293 (Human embryonic kidney) | ~25 | [2] | |
| RAW264.7 (Mouse macrophage) | Non-cytotoxic | [2] | |
| 1-Indolyl-γ-carboline 3ca | HeLa (Human cervical cancer) | ~8 | [2] |
| A549 (Human lung carcinoma) | ~15 | [2] | |
| MCF7 (Human breast adenocarcinoma) | ~18 | [2] | |
| A431 (Human skin squamous cell carcinoma) | ~22 | [2] | |
| HEK293 (Human embryonic kidney) | ~28 | [2] | |
| RAW264.7 (Mouse macrophage) | Non-cytotoxic | [2] |
ADMET Profile of Latrepirdine (Dimebon): A Key γ-Carboline Derivative
Latrepirdine, a well-studied γ-carboline, provides valuable insights into the potential ADMET properties of this class of compounds.
-
Absorption and Distribution: Latrepirdine is orally available. Studies in rats and rabbits have shown oral bioavailability of 53% and 70%, respectively. Peak plasma concentrations are typically reached within 30 minutes of oral administration in mice. Latrepirdine crosses the blood-brain barrier.
-
Metabolism: Latrepirdine undergoes significant first-pass metabolism, with cytochrome P450 2D6 (CYP2D6) being a key enzyme involved in its biotransformation. This can lead to considerable individual variability in plasma concentrations.
-
Toxicity: While detailed comparative toxicity data for a range of γ-carboline derivatives is scarce, studies on the related β-carboline alkaloids, such as harmine, suggest that mitochondria may be a primary target for toxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the ADMET properties of drug candidates, which are applicable to the evaluation of γ-carboline derivatives.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES buffer) and the cell monolayers are equilibrated.
-
The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer.
-
Assay Procedure:
-
The test compound is incubated with liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.
Mandatory Visualization
Experimental Workflow for ADMET Profiling
Caption: A generalized workflow for the in vitro ADMET profiling of drug candidates.
Proposed Mitochondrial Toxicity Pathway for Carboline Alkaloids
Caption: A proposed pathway for mitochondrial toxicity induced by carboline alkaloids.
References
Benchmarking the in vivo antitumor activity of "5H-Pyrido[4,3-b]indole" against known standards.
A Comparative Guide to the In Vivo Antitumor Efficacy of 5H-Pyrido[4,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective framework for benchmarking the in vivo antitumor performance of compounds based on the this compound scaffold against established anticancer agents. The this compound core, also known as γ-carboline, is a structural motif present in various compounds investigated for their therapeutic potential, including in oncology.[1][2] Derivatives of this scaffold have demonstrated promising anticancer activity through mechanisms such as tubulin polymerization inhibition and kinase inhibition.[3][4]
To translate promising in vitro findings into a preclinical setting, robust in vivo models are essential for assessing therapeutic potential, pharmacokinetics, and toxicity.[5] This document outlines the methodologies for these critical studies, presents a framework for comparing quantitative data, and visualizes key pathways and workflows relevant to the evaluation of this compound class.
Comparative In Vivo Antitumor Activity
The following table provides an illustrative comparison of the in vivo antitumor activity of a representative this compound derivative and a standard-of-care agent, Paclitaxel, in a human tumor xenograft model. The data is structured to reflect typical endpoints from such studies. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.[6][7]
| Parameter | This compound Derivative (Illustrative) | Paclitaxel (Standard) | Vehicle Control |
| Cancer Model | A549 Human Lung Carcinoma Xenograft | A549 Human Lung Carcinoma Xenograft | A549 Human Lung Carcinoma Xenograft |
| Animal Strain | Athymic Nude (nu/nu) Mice | Athymic Nude (nu/nu) Mice | Athymic Nude (nu/nu) Mice |
| Compound | Compound 7k (9-aryl-5H-pyrido[4,3-b]indole)[3] | Paclitaxel | Saline/Cremophor |
| Dose | 20 mg/kg | 15 mg/kg | 10 mL/kg |
| Dosing Schedule | Intraperitoneal (i.p.), once daily (QD) for 14 days | Intravenous (i.v.), twice weekly (BIW) for 2 weeks | Intraperitoneal (i.p.), once daily (QD) for 14 days |
| Mean Final Tumor Volume (mm³) | 450 ± 65 | 380 ± 55 | 1200 ± 150 |
| Tumor Growth Inhibition (TGI %) | 62.5% | 68.3% | 0% |
| Mean Body Weight Change (%) | -4% | -8% | +2% |
| Toxic Deaths | 0/10 | 0/10 | 0/10 |
Note: The data for the this compound derivative is illustrative, based on the potent in vitro activity reported for compounds of this class, such as compound 7k which inhibits tubulin polymerization.[3] Paclitaxel data reflects typical efficacy in this model. TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Signaling Pathway and Experimental Workflow
Visualizations are critical for understanding the complex biological processes and experimental sequences in cancer research. The following diagrams, rendered using Graphviz, illustrate a key mechanism of action for certain this compound derivatives and the standard workflow for in vivo efficacy studies.
Mechanism of Action: Tubulin Polymerization Inhibition
Several 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as inhibitors of tubulin polymerization.[3] This mechanism is shared by taxane drugs like Paclitaxel, although the specific binding sites differ. Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
References
- 1. Buy 5H-Pyrido(4,3-b)indol-3-ol | 89846-49-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Safety Operating Guide
Proper Disposal of 5H-Pyrido[4,3-b]indole: A Step-by-Step Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 5H-Pyrido[4,3-b]indole, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are of paramount importance. This document provides a detailed, step-by-step procedure for the safe disposal of this compound (also known as norharmane), a combustible solid that can cause serious eye and skin irritation, as well as respiratory irritation.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
Hazard Profile and Safety Precautions
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
| Combustible Solids | Storage Class 11 | --- |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Collection and Segregation:
-
Solid Waste: Collect waste this compound in its original container or a clearly labeled, compatible container.[6] The container must have a secure, leak-proof screw-on cap.[6]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent paper, gloves, or kimwipes, should be double-bagged in clear plastic bags and labeled as hazardous waste.[6]
-
Solutions: Solutions containing this compound should be collected in a designated, labeled, and compatible liquid waste container. Do not mix with other incompatible waste streams.[7]
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[8]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Combustible Solid").
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is away from ignition sources and incompatible materials.[7]
-
Ensure all containers are kept closed except when adding waste.[6]
-
Secondary containment should be used to prevent spills.[6]
3. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep up the solid material or absorb the liquid, place it in a sealed, labeled container, and dispose of it as hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.[9]
Experimental Workflow for Decontamination
For decontaminating labware that has come into contact with this compound, the following triple-rinse procedure is recommended:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. Collect this rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent to remove any residual traces. This rinsate must also be collected as hazardous waste.
-
Final Rinse: A final rinse with the solvent should be performed, with the rinsate again being collected as hazardous waste.
-
Aqueous Wash: After the solvent rinses, the glassware can be washed with soap and water.
This rigorous cleaning process ensures the removal of the hazardous chemical before the labware is reused or disposed of as regular waste.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 244-69-9 [sigmaaldrich.com]
- 3. 1H,2H,3H,4H,this compound | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfw.edu [pfw.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for Handling 5H-Pyrido[4,3-b]indole (Norharman)
This guide provides critical safety protocols and logistical information for the handling and disposal of 5H-Pyrido[4,3-b]indole, also known as Norharman. The recommendations are based on available safety data sheets and general laboratory safety principles for handling potentially hazardous research chemicals.
Chemical Identifier:
-
CAS Number: 244-69-9
-
Molecular Formula: C₁₁H₈N₂
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize risk.
Hazard Pictogram:
[1]
Hazard Statements:
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[3] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing. Impervious clothing should be worn if there is a risk of significant exposure.[3] |
| Respiratory Protection | Engineering Controls/Respirator | All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational Plan: Handling, Storage, and First Aid
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
Safe Handling Procedures:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Weigh the solid compound within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly sealed and clearly labeled.[3]
-
Store under an inert gas as the compound may be hygroscopic.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Dispose of this compound as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect solid this compound and any contaminated disposable lab supplies (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for safe handling and the logical relationships for risk assessment.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationships for Risk Assessment of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
